Fluorene-13C6
Description
Properties
IUPAC Name |
9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1+1,3+1,5+1,7+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHNNTQXNPWCJQ-DTUITLBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675899 | |
| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189497-69-5 | |
| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Molecular Weight of Fluorene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of Fluorene-¹³C₆, a stable isotope-labeled polycyclic aromatic hydrocarbon. This document will delve into the nuances of molecular weight calculation for isotopically labeled compounds, present detailed experimental protocols for its determination, and visualize relevant biological pathways and experimental workflows.
Understanding Molecular Weight of Isotopically Labeled Compounds
For a molecule such as Fluorene-¹³C₆, it is crucial to distinguish between two key concepts: monoisotopic mass and average molecular weight.
-
Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For Fluorene-¹³C₆, this calculation would use the exact mass of Carbon-12, Carbon-13, and Hydrogen-1. This value is particularly relevant in high-resolution mass spectrometry where individual isotopic peaks can be resolved.
-
Average Molecular Weight: This is the weighted average of the masses of all naturally occurring isotopes of each element in a molecule. This value is more relevant for bulk quantities of a substance where a statistical distribution of isotopes is present.
The molecular formula of unlabeled Fluorene is C₁₃H₁₀.[1][2][3][4] In Fluorene-¹³C₆, six of the thirteen carbon atoms are the ¹³C isotope.
Quantitative Data Summary
The calculated molecular weights for Fluorene-¹³C₆ are summarized in the table below.
| Parameter | Value | Calculation Breakdown |
| Monoisotopic Mass | 172.098 Da | (7 × Mass of ¹²C) + (6 × Mass of ¹³C) + (10 × Mass of ¹H) |
| Average Molecular Weight | 172.18 g/mol | (7 × Atomic Weight of C) + (6 × Mass of ¹³C) + (10 × Atomic Weight of H) |
Note: The average molecular weight is calculated using the standard atomic weights of Carbon and Hydrogen and the isotopic mass of Carbon-13. This calculated value aligns closely with the commonly cited molecular weight of 172.17 g/mol for commercial Fluorene-¹³C₆.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The determination of the molecular weight of Fluorene-¹³C₆ is most accurately achieved using mass spectrometry.[5] The following is a generalized protocol for this analysis.
Objective: To determine the accurate molecular weight of Fluorene-¹³C₆.
Materials:
-
Fluorene-¹³C₆ sample
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Appropriate solvent (e.g., Chloroform, Hexane)
-
Calibration standard with known masses in the desired range
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the Fluorene-¹³C₆ sample.
-
Dissolve the sample in a suitable solvent to a final concentration appropriate for the mass spectrometer (typically in the low µg/mL to ng/mL range).
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like liquid chromatography (LC) for separation from any impurities.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a well-characterized standard. This is a critical step to ensure high mass accuracy.
-
The calibration should be performed in the same mode of analysis (e.g., positive or negative ionization) as the sample analysis.
-
-
Ionization:
-
Select an appropriate ionization technique. For a small molecule like fluorene, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices.
-
Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and efficient ion generation.
-
-
Mass Analysis:
-
Acquire the mass spectrum of the Fluorene-¹³C₆ sample. The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
-
For a singly charged ion, the m/z value will be equal to the mass of the molecule plus or minus the mass of the ionizing adduct (e.g., [M+H]⁺).
-
-
Data Analysis:
-
Process the acquired mass spectrum using the instrument's software.
-
Identify the peak corresponding to the molecular ion of Fluorene-¹³C₆.
-
Determine the monoisotopic mass from the high-resolution mass spectrum. The software can be used to calculate the elemental composition from the accurate mass measurement to confirm the identity of the compound.
-
Visualizations
Fluorene-Induced Cellular Stress Pathway
Fluorene has been shown to induce oxidative stress and inflammatory responses in cells. This involves the generation of reactive oxygen species (ROS), which can activate signaling pathways leading to the expression of pro-inflammatory cytokines like TNF-α and IL-6, often through the activation of the NF-κB transcription factor.
Caption: Signaling pathway of fluorene-induced oxidative stress and inflammation.
Experimental Workflow for Molecular Weight Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of Fluorene-¹³C₆ using mass spectrometry.
Caption: Experimental workflow for molecular weight determination by mass spectrometry.
References
An In-depth Technical Guide to the Synthesis and Purification of ¹³C Labeled Fluorene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C labeled fluorene, a critical tool in various research applications, including mechanistic studies, environmental fate analysis, and as an internal standard in quantitative mass spectrometry. This document outlines a plausible synthetic route for [9-¹³C]-fluorene, detailed purification protocols, and expected analytical data.
Introduction
Isotopically labeled compounds are indispensable in modern chemical and biomedical research. The incorporation of a stable isotope like carbon-13 (¹³C) into a molecule allows for its unambiguous identification and quantification in complex matrices. Fluorene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest due to their presence in the environment and their use as building blocks in materials science and medicinal chemistry. The synthesis of ¹³C labeled fluorene provides a valuable standard for environmental monitoring and a probe for studying the mechanisms of chemical and biological transformations.
Synthesis of [9-¹³C]-Fluorene
While various methods exist for the synthesis of fluorene and its derivatives, a common strategy for introducing a ¹³C label at the C9 position involves a multi-step synthesis starting from a ¹³C labeled precursor. The following protocol describes a plausible and efficient synthetic pathway.
Synthetic Pathway Overview
The synthesis of [9-¹³C]-fluorene can be achieved through a three-step process:
-
Grignard Reaction: Reaction of 2-iodobiphenyl with ¹³C-labeled carbon dioxide to form 2-phenylbenzoic acid-¹³C-carboxyl.
-
Reduction: Reduction of the carboxylic acid to the corresponding alcohol, 2-phenylbenzyl alcohol-¹³C.
-
Intramolecular Friedel-Crafts Cyclization: Acid-catalyzed cyclization of the alcohol to yield [9-¹³C]-fluorene.
Experimental Protocol: Synthesis of [9-¹³C]-Fluorene
Step 1: Synthesis of 2-Phenylbenzoic acid-¹³C-carboxyl
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a solution of 2-iodobiphenyl (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. After the initial exothermic reaction subsides, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to 0 °C in an ice bath. Introduce ¹³CO₂ gas (commercially available in cylinders) into the flask via a gas inlet tube, ensuring vigorous stirring. The ¹³CO₂ is bubbled through the solution until the initial exothermic reaction ceases and the reaction mixture becomes a thick slurry.
-
Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-phenylbenzoic acid-¹³C-carboxyl.
Step 2: Synthesis of 2-Phenylbenzyl alcohol-¹³C
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the crude 2-phenylbenzoic acid-¹³C-carboxyl from the previous step in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C and slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting white precipitate and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-phenylbenzyl alcohol-¹³C.
Step 3: Synthesis of [9-¹³C]-Fluorene
-
Reaction Setup: Place the crude 2-phenylbenzyl alcohol-¹³C in a round-bottom flask.
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Cyclization: Add polyphosphoric acid (PPA) to the flask and heat the mixture to 100-120 °C with stirring for 2 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. The solid precipitate is collected by vacuum filtration and washed thoroughly with water.
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Purification: The crude [9-¹³C]-fluorene is then purified by column chromatography followed by recrystallization as detailed in the next section.
Purification of [9-¹³C]-Fluorene
Purification of the synthesized [9-¹³C]-fluorene is crucial to remove any unreacted starting materials and byproducts. A combination of column chromatography and recrystallization is typically employed to achieve high purity.
Column Chromatography
Column chromatography is an effective method for separating fluorene from more polar impurities.
Experimental Protocol: Column Chromatography
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Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent like hexane and pack it into a glass column.
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Sample Loading: Dissolve the crude [9-¹³C]-fluorene in a minimal amount of a moderately polar solvent like dichloromethane or toluene and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase, such as hexane. Fluorene, being relatively non-polar, will elute relatively quickly. The polarity of the mobile phase can be gradually increased by adding a small percentage of a more polar solvent like dichloromethane or ethyl acetate to elute any remaining product.
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified [9-¹³C]-fluorene. An overall recovery of approximately 92% can be expected from this process.[1]
Recrystallization
Recrystallization is used to obtain highly pure crystalline [9-¹³C]-fluorene.
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent for the recrystallization of fluorene is one in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice. Toluene can also be used.[2]
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Dissolution: Dissolve the fluorene from the column chromatography step in a minimum amount of hot solvent.
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Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. A crystallization process can yield a fluorene product with a purity of over 99% with a total yield of over 50% after three crystallizations.[3]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of [9-¹³C]-fluorene. Note that the yields are illustrative and can vary based on experimental conditions.
Table 1: Synthesis of [9-¹³C]-Fluorene - Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Grignard & Carboxylation | 2-Iodobiphenyl, Mg, ¹³CO₂ | Diethyl Ether | 0 - RT | 3-4 | 75-85 |
| 2 | Reduction | 2-Phenylbenzoic acid-¹³C, LiAlH₄ | THF | 0 - RT | 4 | 80-90 |
| 3 | Cyclization | 2-Phenylbenzyl alcohol-¹³C, PPA | - | 100-120 | 2 | 70-80 |
Table 2: Purification of [9-¹³C]-Fluorene - Methods and Expected Purity/Recovery
| Purification Method | Stationary/Mobile Phase or Solvent | Expected Purity (%) | Expected Recovery (%) |
| Column Chromatography | Silica Gel / Hexane:Dichloromethane | > 95 | ~92[1] |
| Recrystallization | Ethanol/Water or Toluene | > 99 | > 80 (single) / > 50 (multiple)[3] |
Table 3: Analytical Data for Fluorene
| Analytical Technique | Expected Values |
| Melting Point | 116-117 °C |
| ¹H NMR (CDCl₃, ppm) | δ 7.79 (d, 2H), 7.55 (d, 2H), 7.38 (t, 2H), 7.30 (t, 2H), 3.91 (s, 2H, ¹³C-H coupling expected) |
| ¹³C NMR (CDCl₃, ppm) | δ 143.3, 141.8, 126.8, 125.1, 120.0, 37.0 (¹³C labeled C9) |
| Mass Spectrometry (EI) | m/z 167 (M+1, due to ¹³C), 166 (M+) |
Visualizations
The following diagrams illustrate the synthetic pathway and the overall experimental workflow for the synthesis and purification of [9-¹³C]-fluorene.
Caption: Synthetic pathway for [9-¹³C]-Fluorene.
References
Fluorene-13C6 CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Fluorene-13C6, a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH). This document is intended to serve as a core resource, offering key data, safety information, and insights into its application in metabolic and environmental studies.
Chemical Identification and Properties
This compound is a labeled form of fluorene where six carbon atoms in one of the benzene rings are replaced with the carbon-13 isotope. This labeling makes it an invaluable tool for tracer studies in various scientific disciplines.
CAS Number: 1189497-69-5[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. Data for the unlabeled fluorene is provided for reference and is expected to be very similar for the labeled compound.
| Property | Value | Source |
| Molecular Formula | ¹³C₆C₇H₁₀ | [2] |
| Molecular Weight | 172.17 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 116 to 117 °C | [4] |
| Boiling Point | 295 °C | |
| Solubility in Water | 1.992 mg/L | |
| Solubility in Organic Solvents | Soluble in many organic solvents | |
| log P (Octanol/Water Partition Coefficient) | 4.18 | |
| pKa (Acidity) | 22.6 in DMSO |
Safety Data Sheet Summary
| Hazard Category | GHS Classification and Hazard Statements |
| Physical Hazards | Combustible solid. |
| Health Hazards | May cause eye and skin irritation. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. |
Handling and Storage
-
Handling: Wear protective gloves, protective clothing, and eye protection. Wash thoroughly after handling. Avoid generating dust.
-
Storage: Store in a cool, dry place away from light and moisture.
First Aid Measures
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
-
If on skin: Wash with plenty of water.
-
If swallowed: Rinse mouth. Call a POISON CENTER or physician if you feel unwell.
Fire Fighting Measures
-
Suitable extinguishing media: Use a tri-class dry chemical fire extinguisher.
-
Hazards from combustion: When heated to decomposition, may emit toxic fumes.
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and/or international regulations.
Applications in Research
The primary application of this compound is as an internal standard or tracer in studies investigating the metabolism, environmental fate, and toxicokinetics of fluorene and other PAHs. Stable isotope labeling allows for the differentiation of the administered compound from endogenous or background levels of the unlabeled compound, enabling precise quantification in complex biological and environmental matrices.
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary to the conducting laboratories, the following sections outline representative methodologies for its use in metabolic studies and its quantification.
Representative Protocol for a Human Toxicokinetic Study
This protocol is adapted from a study on deuterium-labeled PAHs and illustrates how this compound could be used in a human oral administration study.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in healthy human volunteers.
Methodology:
-
Subject Recruitment and Dosing:
-
Recruit a cohort of healthy adult volunteers.
-
Administer a single oral dose of this compound (e.g., 0.02-0.04 mg/kg body weight) dissolved in a suitable vehicle.
-
-
Sample Collection:
-
Collect serum and urine samples at predetermined time points for up to 72 hours post-dosing.
-
-
Sample Preparation and Analysis:
-
Analyze parent this compound in serum using a method like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS).
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Measure monohydroxylated metabolites of this compound (OH-Fluorene-13C6) in urine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
-
Data Analysis:
-
Construct time-concentration profiles for both the parent compound in serum and metabolites in urine.
-
Perform non-compartmental toxicokinetic analysis to determine key parameters such as Tmax (time to maximum concentration), T1/2 (biological half-life), and the fractional urinary excretion of metabolites.
-
Quantification of this compound in Biological Tissues by GC-MS/MS
This protocol provides a general workflow for the extraction and quantification of organic compounds like this compound from tissue samples.
Objective: To accurately quantify the concentration of this compound and its metabolites in tissue samples.
Methodology:
-
Extraction:
-
Homogenize tissue samples.
-
Perform extraction using a passive sampling approach with a polymer like polydimethylsiloxane (PDMS) to minimize co-extraction of matrix components. Alternatively, use a solvent extraction method.
-
-
Instrumental Analysis:
-
Utilize a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) system equipped with a direct sample introduction (DSI) or a programmable temperature vaporization (PTV) injector to reduce matrix effects.
-
For thermal desorption from a passive sampler, use a cryofocusing step to concentrate the analytes before they enter the analytical column.
-
-
Quantification:
-
Develop a calibration curve using standards of known concentrations.
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Analyze the data using appropriate software to determine the concentration of this compound and its metabolites in the original tissue samples.
-
Metabolic Pathways
Fluorene is metabolized by various organisms through several pathways. As a tracer, this compound is instrumental in elucidating these complex metabolic routes. The metabolism of PAHs like fluorene typically involves phase I enzymes (e.g., cytochrome P450 monooxygenases) and phase II enzymes.
Mammalian Metabolism of PAHs
In mammals, PAHs are metabolized by cytochrome P450 enzymes (CYP1A1/1B1), epoxide hydrolase, and aldo-keto reductases. This process can lead to the formation of reactive metabolites such as diol-epoxides, radical cations, and o-quinones, which can form DNA adducts, a key step in chemical carcinogenesis.
Caption: General mammalian metabolic activation pathway for PAHs.
Bacterial Degradation of Fluorene
Certain bacteria can utilize fluorene as a carbon and energy source. The degradation often proceeds through monooxygenation at the C-9 position to form 9-fluorenone, which is then further metabolized.
Caption: Bacterial degradation pathway of fluorene.
Experimental Workflow for a Metabolism Study
The following diagram illustrates a typical workflow for a metabolism study using this compound.
Caption: Workflow for a this compound metabolism study.
References
The Role of Fluorene-13C6 in Environmental Contaminant Analysis: A Technical Guide
An in-depth examination of the application of Fluorene-13C6 as an internal standard for the precise quantification of polycyclic aromatic hydrocarbons (PAHs) in environmental matrices.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that are ubiquitous in the environment, arising from both natural and anthropogenic sources such as the incomplete combustion of organic materials.[1][2] Due to the carcinogenic and mutagenic properties of some PAHs, their monitoring in environmental compartments like soil, water, and air is of paramount importance for human health and environmental protection.[1] Accurate and reliable quantification of these compounds at trace levels requires robust analytical methodologies. Isotope dilution mass spectrometry (IDMS) is a powerful technique that provides high accuracy and precision by using isotopically labeled standards.[1][3] this compound, a stable isotope-labeled version of the PAH fluorene, serves as an ideal internal standard in such analyses. Its use, particularly with gas chromatography-mass spectrometry (GC-MS), allows for the correction of analyte losses during sample preparation and instrumental analysis, leading to more accurate and reliable results. This technical guide provides a comprehensive overview of the application of this compound in environmental science, detailing experimental protocols, presenting quantitative data, and illustrating the analytical workflow.
Core Application: Internal Standard in Isotope Dilution Mass Spectrometry
The primary application of this compound in environmental science is as an internal standard for the quantification of fluorene and other PAHs. In isotope dilution mass spectrometry (IDMS), a known amount of the isotopically labeled standard (e.g., this compound) is added to the sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction, cleanup, and instrumental analysis.
The underlying principle of IDMS is that the labeled internal standard behaves chemically and physically identically to its native counterpart (the analyte) throughout the sample preparation and analysis steps. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, as the initial amount of the added internal standard is known.
The use of 13C-labeled standards like this compound is often preferred over deuterated standards as they are less susceptible to isotopic exchange (back-exchange), which can compromise the accuracy of the results, especially in complex environmental matrices.
Experimental Protocols
The following sections detail a generalized experimental protocol for the analysis of PAHs in soil and water samples using this compound as an internal standard, based on established methodologies such as those derived from the US Environmental Protection Agency (EPA) methods.
Analysis of PAHs in Soil Samples
This protocol outlines a common workflow for the extraction and quantification of PAHs from soil matrices.
1. Sample Preparation and Spiking:
-
A representative soil sample (e.g., 10-20 g) is accurately weighed.
-
The sample is homogenized and, if necessary, dried and sieved to ensure uniformity.
-
A known amount of this compound internal standard solution (and other 13C-labeled PAH standards for a wider analysis) is spiked into the sample.
2. Extraction:
-
Soxhlet Extraction: The spiked soil sample is mixed with a drying agent (e.g., anhydrous sodium sulfate) and placed in a Soxhlet thimble. The extraction is performed with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v) for a prolonged period (e.g., 16-24 hours).
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more rapid alternative to Soxhlet, where the sample is extracted with a solvent at elevated temperature and pressure.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a partitioning step using salts.
3. Extract Cleanup:
-
The raw extract is concentrated and subjected to a cleanup step to remove interfering co-extracted substances.
-
Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a sorbent material (e.g., silica gel, Florisil) that retains interferences while allowing the PAHs to be eluted with a suitable solvent.
-
Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective in removing high-molecular-weight interferences like lipids.
4. Instrumental Analysis (GC-MS):
-
The cleaned extract is concentrated to a final volume (e.g., 1 mL).
-
A recovery standard (a labeled compound not expected to be in the sample) may be added just before analysis to assess the overall method performance.
-
The extract is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC separates the individual PAHs based on their boiling points and interaction with the chromatographic column.
-
The MS detects and quantifies the native PAHs and their corresponding 13C-labeled internal standards by monitoring their specific mass-to-charge ratios (m/z).
Analysis of PAHs in Water Samples
This protocol describes a typical procedure for the analysis of PAHs in aqueous matrices.
1. Sample Collection and Preservation:
-
Water samples are collected in clean glass containers.
-
To prevent degradation of the analytes, samples should be stored at low temperatures (e.g., 4°C) and protected from light.
2. Spiking and Extraction:
-
A known volume of the water sample (e.g., 1 L) is measured.
-
The sample is spiked with a known amount of this compound and other relevant 13C-labeled PAH internal standards.
-
Liquid-Liquid Extraction (LLE): The water sample is serially extracted with an immiscible organic solvent (e.g., dichloromethane or hexane). The organic layers are combined.
-
Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge containing a sorbent (e.g., C18-bonded silica) that retains the PAHs. The PAHs are then eluted with a small volume of an organic solvent.
3. Extract Drying and Concentration:
-
The organic extract is dried by passing it through anhydrous sodium sulfate to remove any residual water.
-
The extract is then concentrated to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
4. Instrumental Analysis (GC-MS):
-
The concentrated extract is analyzed by GC-MS as described for soil samples. The MS is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, targeting the specific m/z ions of the native PAHs and the 13C-labeled internal standards.
Data Presentation
The use of this compound and other isotopically labeled internal standards allows for the generation of high-quality quantitative data. The following tables summarize typical performance data from methods utilizing this approach for PAH analysis in environmental samples.
| Parameter | Soil | Water | Reference |
| Recovery (%) | |||
| Fluorene | 85 - 115 | 70 - 130 | |
| Other PAHs | 70 - 120 | 60 - 130 | |
| Limit of Detection (LOD) | |||
| Fluorene | 0.1 - 1.0 µg/kg | 0.1 - 1.0 ng/L | |
| Other PAHs | 0.1 - 5.0 µg/kg | 0.1 - 5.0 ng/L | |
| Limit of Quantification (LOQ) | |||
| Fluorene | 0.5 - 5.0 µg/kg | 0.5 - 5.0 ng/L | |
| Other PAHs | 0.5 - 15.0 µg/kg | 0.5 - 15.0 ng/L | |
| Relative Standard Deviation (RSD %) | < 15 | < 20 |
Note: The values presented are typical ranges and can vary depending on the specific matrix, instrumentation, and method conditions.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical process for soil and water samples.
Conclusion
This compound is an indispensable tool in modern environmental analysis, enabling the accurate and precise quantification of fluorene and other polycyclic aromatic hydrocarbons in complex environmental matrices. Its use as an internal standard in isotope dilution mass spectrometry, particularly with GC-MS, provides a robust methodology for monitoring these priority pollutants. The detailed protocols and workflows presented in this guide offer a framework for researchers and analytical chemists to implement these advanced techniques in their own laboratories, contributing to a better understanding and management of environmental contamination. The stability and reliability of 13C-labeled standards like this compound ensure the generation of high-quality data, which is essential for regulatory compliance and for making informed decisions regarding environmental and public health.
References
An In-depth Technical Guide on the Solubility of Fluorene-¹³C₆ in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fluorene-¹³C₆ in various organic solvents. Due to the limited availability of direct quantitative data for the isotopically labeled Fluorene-¹³C₆, this document leverages the extensive solubility data available for its unlabeled counterpart, Fluorene. The physicochemical properties of isotopically labeled compounds are generally considered to be nearly identical to their unlabeled forms, making the solubility data of Fluorene a reliable proxy for Fluorene-¹³C₆.
This guide is intended to be a valuable resource for laboratory work, offering detailed experimental protocols and clearly presented solubility data to support research and development activities.
Core Solubility Data
Fluorene-¹³C₆ is qualitatively described as a white solid that is soluble in chloroform and hexane.[1] For quantitative insights, the following tables summarize the solubility of unlabeled fluorene in a range of organic solvents at various temperatures. This data provides a strong foundation for selecting appropriate solvents and conditions for experiments involving Fluorene-¹³C₆.
Table 1: Solubility of Fluorene in Various Organic Solvents at 20°C
| Solvent | Solubility ( g/100 g) |
| Aniline | 10.6 |
| Carbon Tetrachloride | 9.1 |
| Chlorobenzene | 20.9 |
| Nitrobenzene | 18.1 |
| Liquid Sulfur Dioxide | 31.6 |
| Xylene | 19.7 |
| Acetone | 14.1 |
| Benzene | 25 |
Source: Sciencemadness Wiki, 2023[2]
Table 2: Temperature-Dependent Solubility of Fluorene in Select Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g) |
| Ethanol | 10 | 1.67 |
| 20 | 2.3 | |
| 30 | 2.9 | |
| 40 | 4.0 | |
| 50 | 5.62 | |
| 60 | 8.53 | |
| 70 | 13.1 | |
| Pyridine | 10 | 16.61 |
| 20 | 24.9 | |
| 30 | 34 | |
| 40 | 48 | |
| 80 | 212 | |
| Toluene | 10 | 20.4 |
| 20 | 24.13 | |
| 30 | 34.9 | |
| 40 | 49 | |
| 50 | 53.5 | |
| 60 | 97.7 | |
| 70 | 141.5 | |
| 80 | 212.9 | |
| Benzene | 80 | 222 |
Source: Sciencemadness Wiki, 2023[2]
As indicated by the data, the solubility of fluorene generally increases with temperature.[3] The choice of solvent also plays a critical role, with solubility varying significantly among different organic solvents.
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical research. The data presented in this guide was primarily obtained using a synthetic method coupled with a laser monitoring observation technique to identify the precise point of dissolution.
Principle of the Method
The synthetic method for solubility determination involves preparing a series of mixtures of the solute (Fluorene) and a solvent in known proportions. These mixtures are then heated in a controlled manner to determine the temperature at which the solid phase completely dissolves. The composition of the mixture then represents the solubility at that specific temperature.
Apparatus
-
Jacketed glass vessel with a magnetic stirrer
-
Precision temperature controller with a thermocouple or platinum resistance thermometer
-
Laser light source and a photodetector
-
Data acquisition system
Experimental Procedure
-
Sample Preparation: A precisely weighed amount of Fluorene and the selected organic solvent are added to the jacketed glass vessel.
-
Heating and Mixing: The mixture is heated at a constant rate while being continuously stirred to ensure homogeneity.
-
Dissolution Point Detection: A laser beam is passed through the sample. As the solid dissolves, the turbidity of the solution decreases, leading to an increase in the intensity of the transmitted light. The photodetector records this change.
-
Data Analysis: The temperature at which a sharp increase in light transmission is observed corresponds to the complete dissolution of the solid. This temperature is recorded as the solubility temperature for that specific composition.
-
Repeating the Process: The experiment is repeated with different compositions of solute and solvent to generate a solubility curve over a range of temperatures.
This laser monitoring technique provides a highly accurate and reproducible method for determining the solubility of crystalline solids like Fluorene in various solvents.[3]
Workflow Visualization
The following diagram illustrates the logical workflow of the experimental protocol described above for determining the solubility of Fluorene.
Caption: Workflow for experimental solubility determination.
This guide provides essential data and methodologies to aid researchers in their work with Fluorene-¹³C₆. The provided solubility tables and experimental protocols offer a practical starting point for designing and executing experiments requiring the dissolution of this compound in organic media.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Fluorene-¹³C₆
This guide provides a comprehensive overview of the physical state, appearance, and key chemical properties of Fluorene-¹³C₆, an isotopically labeled form of the polycyclic aromatic hydrocarbon, fluorene. This document is intended for researchers, scientists, and professionals in the field of drug development and environmental analysis.
Physical State and Appearance
Fluorene-¹³C₆, in its pure solid form, is expected to share the same physical characteristics as its unlabeled counterpart, fluorene. Unlabeled fluorene is a solid at room temperature and typically appears as white crystalline powder, dazzling white flakes, or small, crystalline plates.[1][2][3] It possesses a characteristic aromatic odor, similar to that of naphthalene.[1] A notable characteristic of fluorene is its violet fluorescence when impure, which is the origin of its name. Commercially, Fluorene-¹³C₆ is often supplied as a solution, for instance, at a concentration of 100 µg/mL in nonane.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of fluorene. It is important to note that these values are for the unlabeled compound, as the isotopic labeling with ¹³C is not expected to significantly alter these bulk physical properties. The molecular weight for Fluorene-¹³C₆ is provided.
| Property | Value |
| Molecular Formula | C₁₃H₁₀ (with 6 ¹³C atoms) |
| Molecular Weight | 172.17 g/mol |
| Melting Point | 116 to 117 °C |
| Boiling Point | 295 °C |
| Density | 1.202 g/mL |
| Solubility in Water | 1.992 mg/L |
| log P | 4.18 |
| pKa (in DMSO) | 22.6 |
Experimental Protocols
The determination of the physicochemical properties listed above is conducted using standard, well-established analytical methods.
-
Melting Point: Determined using a calibrated melting point apparatus, where a small sample is heated at a controlled rate until the transition from solid to liquid is observed.
-
Boiling Point: Measured using a distillation apparatus at atmospheric pressure, noting the temperature at which the liquid boils and the vapor pressure equals the external pressure.
-
Density: Calculated by measuring the mass of a known volume of the substance.
-
Solubility: Determined by adding a known amount of the substance to a specific volume of a solvent (e.g., water) and measuring the concentration of the dissolved substance at saturation, often using techniques like UV-Vis spectroscopy or HPLC.
Cellular Effects of Fluorene
In cellular studies, fluorene has been shown to induce oxidative stress and inflammatory responses in human lung epithelial A549 cells. This involves an increase in the generation of reactive oxygen species (ROS) and superoxide dismutase (SOD), leading to lipid peroxidation. Furthermore, it upregulates the expression of pro-inflammatory factors such as TNF-α and IL-6.
Caption: Cellular response to Fluorene exposure in A549 cells.
References
Storage and handling recommendations for Fluorene-13C6
An In-depth Technical Guide to the Storage and Handling of Fluorene-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended procedures for the safe storage and handling of this compound, a labeled polycyclic aromatic hydrocarbon utilized in various research applications. Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Storage Recommendations
Proper storage of this compound is essential to maintain its chemical purity and stability. The following table summarizes the recommended storage conditions based on available data. It is important to note that recommendations may vary slightly between suppliers, and the product's certificate of analysis or safety data sheet (SDS) should always be consulted for lot-specific information.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Temperature | Store at room temperature. | [1][2] |
| Store at 4°C. | [3] | |
| Store in a cool, dry place. | [4][5] | |
| Light Exposure | Store away from light. | |
| Moisture | Store away from moisture; keep container tightly closed and dry. | |
| Ventilation | Store in a well-ventilated place. | |
| Container | Keep container tightly closed. | |
| Incompatible Materials | Strong oxidizing agents. |
Handling Procedures and Personal Protective Equipment (PPE)
Safe handling of this compound requires adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment to minimize exposure risk.
Table 2: Personal Protective Equipment (PPE) and Engineering Controls
| Control | Specification | Source(s) |
| Ventilation | Use only outdoors or in a well-ventilated area. Ensure good ventilation at the work station. Provide appropriate exhaust ventilation where dust is formed. | |
| Eye Protection | Wear safety glasses with side-shields or goggles. | |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). | |
| Body Protection | Wear protective clothing. | |
| Respiratory Protection | A self-contained breathing apparatus may be required in case of fire or for handling large quantities in poorly ventilated areas. |
General Handling Precautions
-
Avoid breathing dust, fumes, gas, mists, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Ground and bond containers and receiving equipment.
Experimental Protocols
Detailed experimental protocols for the storage and handling of this compound are not extensively published. The procedures outlined in this guide are derived from safety data sheets and general laboratory best practices. Researchers should develop specific protocols tailored to their experimental needs, incorporating the safety and handling information provided herein.
Logical Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the safe storage and handling of this compound, from receiving the compound to its disposal.
Caption: Workflow for Safe Storage and Handling of this compound.
Spill and Disposal Procedures
In the event of a spill, appropriate cleanup procedures should be followed immediately to prevent contamination and exposure.
-
Spill Cleanup: For solid spills, avoid generating dust. Moisten the material with water before sweeping it up. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the spill area is well-ventilated.
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste. All disposal methods must comply with local, regional, and national regulations. Do not allow the material to enter drains or waterways.
Stability and Reactivity
-
Stability: this compound is stable under recommended storage conditions.
-
Reactivity: It is known to react with strong oxidizing agents. Avoid contact with heat, flames, and sparks.
This guide is intended to provide comprehensive recommendations for the storage and handling of this compound. For further details, always refer to the manufacturer's safety data sheet.
References
A Technical Guide to Fluorene and Fluorene-¹³C₆: Key Differences and Applications
For researchers, scientists, and drug development professionals engaged in analytical chemistry, particularly in the quantification of polycyclic aromatic hydrocarbons (PAHs), understanding the nuances of isotopic labeling is critical. This guide provides an in-depth comparison of fluorene and its stable isotope-labeled counterpart, Fluorene-¹³C₆, highlighting the structural, physical, and spectroscopic differences that define their respective applications. The primary role of Fluorene-¹³C₆ as an internal standard in quantitative analysis is explored, supported by detailed experimental protocols.
Core Structural and Physical Properties
Fluorene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₃H₁₀. It consists of two benzene rings fused to a central five-membered ring. Fluorene-¹³C₆ is a form of fluorene where six of the thirteen carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This isotopic substitution is the fundamental difference between the two molecules.
The key distinction lies in their molecular weight. The presence of six additional neutrons in Fluorene-¹³C₆ results in a higher molar mass compared to the natural abundance fluorene. This mass difference is the cornerstone of its utility in analytical chemistry, as it allows for clear differentiation in mass spectrometry.
Physically, the properties of Fluorene and Fluorene-¹³C₆ are nearly identical. The substitution of ¹²C with ¹³C has a negligible effect on intermolecular forces, meaning that properties such as melting point, boiling point, and solubility remain virtually unchanged. This chemical equivalence is crucial for its function as an internal standard, ensuring it behaves identically to the analyte during sample preparation and chromatographic separation.
Table 1: Comparison of Physical and Chemical Properties
| Property | Fluorene | Fluorene-¹³C₆ |
| Chemical Formula | C₁₃H₁₀ | ⁷C₆¹³C₆H₁₀ |
| Molar Mass | 166.22 g/mol [1][2] | 172.17 g/mol [3] |
| CAS Number | 86-73-7[2] | 1189497-69-5[3] |
| Appearance | White crystalline solid | White solid |
| Melting Point | 116-117 °C | ~116 °C (Expected to be nearly identical to Fluorene) |
| Boiling Point | 295 °C | ~295 °C (Expected to be nearly identical to Fluorene) |
| Water Solubility | 1.992 mg/L | Insoluble (Expected to be nearly identical to Fluorene) |
| Organic Solvent Solubility | Soluble in many organic solvents like benzene, ether, and hot alcohol. | Soluble in organic solvents like chloroform and hexane. |
Spectroscopic Distinctions: The Basis for Quantification
The most significant differences between Fluorene and Fluorene-¹³C₆ are observed in their spectroscopic profiles, which are exploited in analytical methods.
Mass Spectrometry (MS)
In mass spectrometry, molecules are ionized and their mass-to-charge ratio (m/z) is measured. Due to the six ¹³C atoms, the molecular ion peak ([M]⁺) for Fluorene-¹³C₆ will appear at an m/z that is 6 units higher than that of unlabeled fluorene.
-
Fluorene [M]⁺: m/z ≈ 166.22
-
Fluorene-¹³C₆ [M]⁺: m/z ≈ 172.17
This distinct mass shift allows a mass spectrometer to differentiate and separately quantify the analyte (Fluorene) and the internal standard (Fluorene-¹³C₆) in a complex mixture, even if they co-elute during chromatography. The fragmentation patterns will be similar for both compounds, but the resulting fragment ions for Fluorene-¹³C₆ will also be shifted by 6 mass units if they contain the labeled carbon backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectra of Fluorene and Fluorene-¹³C₆ are expected to be virtually identical. The ¹³C labeling does not significantly alter the chemical environment of the protons.
-
¹³C NMR: The ¹³C NMR spectrum is where a notable difference would be observed. In natural abundance fluorene, only about 1.1% of the carbon atoms are ¹³C, leading to low signal intensity. In Fluorene-¹³C₆, the six labeled positions are 99% enriched with ¹³C. This would result in a dramatic enhancement of the signals corresponding to these specific carbon atoms. The chemical shifts themselves would not be significantly altered, but the intensities of the labeled peaks would be orders of magnitude higher. This technique, however, is not typically used for its application as an internal standard, which relies on mass detection. The ¹³C NMR chemical shifts for unlabeled fluorene are approximately 37.0, 119.9, 125.1, 126.8, 141.8, and 143.3 ppm in CDCl₃.
Application as an Internal Standard in Quantitative Analysis
The primary and most critical application of Fluorene-¹³C₆ is as an internal standard for the quantitative analysis of fluorene and other PAHs by isotope dilution mass spectrometry, commonly using Gas Chromatography-Mass Spectrometry (GC-MS).
Internal standards are essential for correcting for the loss of analyte during sample preparation (extraction, cleanup, concentration) and for variations in instrument response. Because Fluorene-¹³C₆ is chemically identical to fluorene, any losses or variations it experiences will be proportional to the losses and variations experienced by the native fluorene analyte. By adding a known amount of Fluorene-¹³C₆ to a sample at the beginning of the workflow, the final ratio of the native analyte to the labeled standard can be used to accurately calculate the initial concentration of the analyte.
Experimental Protocol: Quantification of Fluorene in Ambient Air (Based on EPA Method TO-13A)
This protocol outlines the general steps for the determination of PAHs, including fluorene, in ambient air samples using high-volume sampling followed by GC-MS analysis, incorporating Fluorene-¹³C₆ as an internal standard.
Sample Collection
-
Apparatus: A high-volume air sampler is equipped with a quartz fiber filter followed by a glass cartridge containing a sorbent like polyurethane foam (PUF) or XAD-2 resin.
-
Procedure: Approximately 300 cubic meters of air are drawn through the filter and sorbent cartridge. PAHs in the particulate phase are captured by the filter, while gas-phase PAHs are adsorbed onto the sorbent.
-
Handling: The filter and cartridge are carefully removed, sealed in a clean container, and transported to the laboratory under refrigeration.
Sample Preparation and Extraction
-
Spiking: Prior to extraction, the combined filter and sorbent sample is spiked with a known quantity of a solution containing Fluorene-¹³C₆ and other labeled PAH internal standards.
-
Extraction: The spiked sample is placed in a Soxhlet extractor and extracted for approximately 18-24 hours with a suitable solvent, typically 10% diethyl ether in hexane.
-
Concentration: The resulting extract is concentrated using a Kuderna-Danish (K-D) evaporator to a small volume (e.g., 1-5 mL).
-
Cleanup (Optional): If the sample matrix is complex, a cleanup step using column chromatography (e.g., with silica gel) may be necessary to remove interferences.
GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS or similar) is interfaced with a mass spectrometer.
-
Injection: A 1-2 µL aliquot of the final concentrated extract is injected into the GC.
-
GC Conditions (Typical):
-
Inlet Temperature: 275-300 °C
-
Oven Program: An initial temperature of ~70-90°C, held for 1-2 minutes, then ramped at a controlled rate (e.g., 8-10 °C/min) to a final temperature of ~300-320 °C and held.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). In this mode, the mass spectrometer is set to detect only specific ions corresponding to the analytes and internal standards.
-
For Fluorene: Monitor m/z 166 (quantification ion) and other confirmatory ions.
-
For Fluorene-¹³C₆: Monitor m/z 172 (quantification ion).
-
-
Data Analysis and Quantification
-
Calibration: A multi-point calibration curve is generated by analyzing standards containing known concentrations of native fluorene and a constant concentration of Fluorene-¹³C₆. A relative response factor (RRF) is calculated at each level.
-
Quantification: The concentration of fluorene in the sample is calculated using the following formula:
Concentration = (Area_analyte × Amount_IS) / (Area_IS × RRF × Volume_sample)
Where:
-
Area_analyte is the peak area of the quantification ion for native fluorene (m/z 166).
-
Area_IS is the peak area of the quantification ion for Fluorene-¹³C₆ (m/z 172).
-
Amount_IS is the known amount of Fluorene-¹³C₆ added to the sample.
-
RRF is the average relative response factor from the calibration curve.
-
Volume_sample is the volume of air sampled.
-
Conclusion
The fundamental difference between Fluorene and Fluorene-¹³C₆ is the isotopic composition of its carbon backbone, leading to a significant and measurable difference in molecular weight. While their chemical and physical behaviors are virtually identical, this mass difference makes Fluorene-¹³C₆ an invaluable tool in analytical science. Its use as an internal standard in isotope dilution GC-MS methods allows for highly accurate and precise quantification of fluorene in complex matrices by effectively compensating for analytical variability, thereby ensuring the reliability of data in environmental monitoring, toxicology studies, and drug development.
References
Methodological & Application
Application Note: High-Precision Analysis of Polycyclic Aromatic Hydrocarbons Using Fluorene-¹³C₆ as an Internal Standard
Abstract
This application note details a robust and highly accurate method for the quantification of polycyclic aromatic hydrocarbons (PAHs) in environmental matrices using Fluorene-¹³C₆ as an internal standard. The isotope dilution technique, coupled with gas chromatography-mass spectrometry (GC-MS), provides superior accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis. This protocol is intended for researchers, scientists, and professionals in environmental monitoring and food safety analysis.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and health concern due to their carcinogenic and mutagenic properties.[1][2] Accurate and precise quantification of PAHs in various matrices such as soil, water, air, and food is crucial for assessing environmental contamination and human exposure. The isotope dilution mass spectrometry (IDMS) method is a preferred technique for the analysis of trace organic compounds like PAHs.[3][4][5] This method involves the addition of a known amount of an isotopically labeled analog of the target analyte, which serves as an internal standard, to the sample prior to extraction and analysis.
¹³C-labeled PAHs, such as Fluorene-¹³C₆, are increasingly used as internal standards because they exhibit similar chemical and physical properties to their native counterparts and do not suffer from the potential for hydrogen-deuterium exchange that can occur with deuterated standards, leading to more accurate results. This application note provides a comprehensive protocol for the use of Fluorene-¹³C₆ as an internal standard for the quantification of a range of PAHs by GC-MS.
Experimental Protocol
This protocol outlines the general steps for sample preparation, extraction, cleanup, and instrumental analysis for the determination of PAHs in a solid matrix (e.g., soil or sediment).
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (pesticide residue grade or equivalent)
-
Standards:
-
PAH calibration standards mix
-
Fluorene-¹³C₆ internal standard solution (certified concentration)
-
Recovery standard solution (e.g., Perylene-d₁₂)
-
-
Solid Phase Extraction (SPE) Cartridges: Silica gel cartridges
-
Apparatus:
-
Accelerated Solvent Extractor (ASE) or Soxhlet apparatus
-
Concentrator/Evaporator (e.g., rotary evaporator or nitrogen evaporator)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Standard laboratory glassware
-
Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the solid sample to ensure uniformity.
-
Spiking with Internal Standard: Weigh approximately 10 g of the homogenized sample into an extraction cell. Spike the sample with a known amount of Fluorene-¹³C₆ internal standard solution.
-
Extraction:
-
Accelerated Solvent Extraction (ASE): Mix the sample with a drying agent like diatomaceous earth and place it in the extraction cell. Extract the sample with an appropriate solvent mixture (e.g., DCM:acetone 1:1 v/v) at elevated temperature and pressure.
-
Soxhlet Extraction: Place the sample in a thimble and extract with DCM for 16-24 hours.
-
Extract Cleanup
-
Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator or nitrogen evaporator.
-
Solid Phase Extraction (SPE):
-
Condition a silica gel SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with a non-polar solvent like hexane.
-
Elute the PAH fraction with a more polar solvent mixture, such as DCM:hexane (1:1 v/v).
-
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL. Add a known amount of a recovery standard (e.g., Perylene-d₁₂) just before instrumental analysis to monitor the recovery of the internal standards.
Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet: Splitless injection mode
-
Oven Temperature Program: Optimized for the separation of target PAHs (e.g., start at 60°C, ramp to 300°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for each target PAH and for Fluorene-¹³C₆.
-
Data Analysis and Quantification
Quantification is based on the principle of isotope dilution. The concentration of each native PAH is calculated relative to the known concentration of the ¹³C-labeled internal standard. The response factor (RF) for each analyte relative to the internal standard is determined from the analysis of calibration standards.
Concentration Calculation:
Concentration (Analyte) = (Area (Analyte) * Amount (IS)) / (Area (IS) * RF)
Where:
-
Area (Analyte) = Peak area of the native PAH
-
Area (IS) = Peak area of Fluorene-¹³C₆
-
Amount (IS) = Amount of Fluorene-¹³C₆ added to the sample
-
RF = Relative Response Factor
Workflow Diagram
Caption: Workflow for PAH analysis using an internal standard.
Quantitative Data Summary
The use of ¹³C-labeled internal standards generally results in high recovery rates and low limits of detection (LODs). The following table summarizes typical performance data from studies utilizing isotope dilution methods for PAH analysis.
| Parameter | Typical Value Range | Reference |
| Recovery of ¹³C-labeled Internal Standards | 86 - 115% | |
| Method Detection Limits (MDLs) | 0.07 - 0.23 ng/g | |
| Limits of Detection (LODs) | 41 - 332 pg/sample | |
| Limits of Quantification (LOQs) | 0.025 - 0.915 µg/kg | |
| Calibration Curve Linearity (R²) | > 0.99 |
Signaling Pathway Diagram
While signaling pathways are not directly relevant to this analytical chemistry application, a logical relationship diagram illustrating the principle of isotope dilution is provided below.
Caption: Principle of isotope dilution quantification.
Conclusion
The use of Fluorene-¹³C₆ as an internal standard in an isotope dilution GC-MS method provides a highly accurate, precise, and reliable approach for the quantification of PAHs in complex matrices. This method effectively compensates for variations in sample preparation and instrument response, leading to high-quality analytical data essential for environmental and safety assessments. The protocol described herein can be adapted for various sample types and is suitable for routine monitoring as well as research applications.
References
Application Note: Quantification of Fluorene in Soil Samples Using Isotope Dilution Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and accurate method for the quantification of fluorene, a polycyclic aromatic hydrocarbon (PAH), in soil samples. The protocol utilizes an isotope dilution technique coupled with gas chromatography-mass spectrometry (GC-MS). Isotope dilution, using a deuterated internal standard (fluorene-d10), provides superior accuracy by correcting for analyte losses during sample preparation and analysis.[1] This method is suitable for researchers, environmental scientists, and professionals in drug development requiring precise and reliable measurements of fluorene contamination in complex soil matrices.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their potential carcinogenic and mutagenic properties.[2][3][4] Fluorene is a three-ring PAH commonly found in contaminated soils resulting from incomplete combustion of organic materials. Accurate quantification of fluorene is crucial for environmental risk assessment and remediation monitoring.
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantifying organic compounds.[1] It involves the addition of a known amount of an isotopically labeled analogue of the target analyte (in this case, fluorene-d10) to the sample at the beginning of the analytical process. The labeled compound serves as an internal standard that behaves chemically and physically similarly to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard using GC-MS, it is possible to correct for procedural losses and matrix effects, leading to highly accurate and precise results.
This application note provides a detailed protocol for the extraction, cleanup, and GC-MS analysis of fluorene in soil using the isotope dilution method.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (DCM), acetone, hexane, acetonitrile (all pesticide grade or equivalent).
-
Standards:
-
Fluorene analytical standard.
-
Fluorene-d10 (isotopically labeled internal standard).
-
-
Reagents:
-
Anhydrous sodium sulfate (reagent grade, baked at 400°C for 4 hours).
-
Silica gel (activated).
-
-
Apparatus:
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE).
-
Rotary evaporator or nitrogen evaporator.
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Analytical balance.
-
Centrifuge tubes (50 mL).
-
Syringe filters (0.45 µm).
-
Sample Preparation and Extraction
Proper sample preparation is critical for accurate analysis. The following steps outline a common extraction procedure.
-
Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Spiking with Internal Standard: Weigh approximately 10-20 g of the homogenized soil sample into an extraction thimble or cell. Accurately spike the sample with a known amount of fluorene-d10 solution.
-
Extraction:
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of hexane and acetone for at least 16 hours.
-
Alternative: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): For a faster extraction, add 10 mL of water and 10 mL of acetonitrile to 5 g of soil in a 50 mL centrifuge tube. Add QuEChERS salts (e.g., magnesium sulfate and sodium chloride), shake vigorously, and centrifuge.
-
Extract Cleanup
A cleanup step is often necessary to remove interfering co-extracted substances from the soil matrix.
-
Concentration: Concentrate the extract to approximately 1-2 mL using a rotary or nitrogen evaporator.
-
Silica Gel Chromatography: Prepare a small column with activated silica gel. Apply the concentrated extract to the top of the column and elute with a suitable solvent mixture (e.g., a gradient of hexane and dichloromethane). Collect the fraction containing the PAHs.
-
Final Concentration: Evaporate the cleaned extract to a final volume of 1 mL.
Instrumental Analysis: GC-MS
The analysis is performed using a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., TG-17SilMS or equivalent).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for lower detection limits.
-
Quantitation Ions:
-
Fluorene: m/z 166 (primary), 165 (secondary).
-
Fluorene-d10: m/z 176 (primary).
-
-
Quantification
Quantification is based on the ratio of the peak area of the native fluorene to the peak area of the fluorene-d10 internal standard. A multi-point calibration curve is constructed using standards containing known concentrations of fluorene and a constant concentration of fluorene-d10.
Data Presentation
The following tables summarize typical quantitative data obtained using this method.
Table 1: GC-MS Parameters for Fluorene Analysis
| Parameter | Value |
| GC Column | TG-17SilMS (or equivalent) |
| Injector Temp. | 280°C |
| Oven Program | 60°C (2 min), then 10°C/min to 300°C (10 min) |
| MS Ionization | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantitation Ions | Fluorene: 166, 165; Fluorene-d10: 176 |
Table 2: Method Performance Data
| Analyte | Spiked Concentration (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Fluorene | 50 | 95.2 | 4.8 |
| Fluorene | 200 | 98.1 | 3.2 |
| Fluorene | 1000 | 101.5 | 2.5 |
Note: The data in Table 2 is representative and may vary depending on the soil matrix and specific laboratory conditions. Studies have shown that recoveries for PAHs in soil using QuEChERS can range from 85.0% to 106.7% with RSDs between 0.3% and 2.8%.
Experimental Workflow
Caption: Experimental workflow for fluorene quantification.
Conclusion
The isotope dilution GC-MS method described provides a highly accurate and reliable approach for the quantification of fluorene in soil samples. The use of a deuterated internal standard effectively compensates for analytical variability, ensuring high-quality data for environmental monitoring and research purposes. The detailed protocol and performance data presented serve as a valuable resource for laboratories implementing this analytical technique.
References
Application Note: High-Sensitivity GC-MS/MS Method for the Detection of Polycyclic Aromatic Hydrocarbons (PAHs) Using Fluorene-¹³C₆ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant concern due to their carcinogenic and mutagenic properties. They are formed from the incomplete combustion of organic materials and are widespread environmental contaminants found in air, water, soil, and food. Accurate and sensitive detection of PAHs is crucial for environmental monitoring, food safety assessment, and toxicological studies in drug development. This application note describes a robust and sensitive Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantification of 16 priority PAHs, employing Fluorene-¹³C₆ as an internal standard to ensure high accuracy and precision. The use of a ¹³C-labeled internal standard is preferred over deuterated standards to mitigate issues such as back-exchange, which can compromise analytical accuracy.[1][2][3]
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of PAHs from a solid matrix, such as soil or a food sample.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (all pesticide residue grade or equivalent)
-
Standards:
-
PAH standard mix (containing the 16 EPA priority PAHs)
-
Fluorene-¹³C₆ internal standard solution (1 µg/mL in a suitable solvent)
-
-
Chemicals: Anhydrous sodium sulfate (analytical grade)
-
Solid Phase Extraction (SPE): Florisil® or Silica SPE cartridges (e.g., 6 mL, 500 mg)
Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the solid sample to ensure it is representative.
-
Internal Standard Spiking: To a known amount of the homogenized sample (e.g., 5-10 g), add a precise volume of the Fluorene-¹³C₆ internal standard solution. This step is critical for accurate quantification as the internal standard compensates for analyte losses during sample preparation and analysis.
-
Extraction:
-
Mix the spiked sample with anhydrous sodium sulfate to remove moisture.
-
Perform extraction using an appropriate technique such as Soxhlet extraction with a hexane/acetone mixture (1:1, v/v) for 6-8 hours, or an accelerated solvent extraction (ASE) method.[4]
-
-
Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
SPE Cleanup:
-
Condition the SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with a non-polar solvent like hexane.
-
Elute the target PAHs with a more polar solvent mixture, such as hexane/dichloromethane (1:1, v/v).
-
-
Final Concentration: Evaporate the collected PAH fraction to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.
GC-MS/MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent[5]
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode at 280-300°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 25°C/min to 150°C
-
Ramp 2: 10°C/min to 320°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 320°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the quantitative data for the analysis of 16 priority PAHs using Fluorene-¹³C₆ as the internal standard.
Table 1: GC-MS/MS MRM Transitions and Retention Times for Target PAHs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Naphthalene | 128.1 | 102.1 | 15 | 9.5 |
| Acenaphthylene | 152.1 | 151.1 | 20 | 12.8 |
| Acenaphthene | 154.1 | 153.1 | 18 | 13.2 |
| Fluorene | 166.1 | 165.1 | 22 | 14.5 |
| Fluorene-¹³C₆ (IS) | 172.1 | 170.1 | 22 | 14.5 |
| Phenanthrene | 178.1 | 152.1 | 25 | 16.8 |
| Anthracene | 178.1 | 152.1 | 25 | 16.9 |
| Fluoranthene | 202.1 | 200.1 | 30 | 20.5 |
| Pyrene | 202.1 | 200.1 | 30 | 21.2 |
| Benz[a]anthracene | 228.1 | 226.1 | 35 | 25.6 |
| Chrysene | 228.1 | 226.1 | 35 | 25.7 |
| Benzo[b]fluoranthene | 252.1 | 250.1 | 40 | 28.9 |
| Benzo[k]fluoranthene | 252.1 | 250.1 | 40 | 29.0 |
| Benzo[a]pyrene | 252.1 | 250.1 | 40 | 30.2 |
| Indeno[1,2,3-cd]pyrene | 276.1 | 274.1 | 45 | 33.5 |
| Dibenz[a,h]anthracene | 278.1 | 276.1 | 45 | 33.6 |
| Benzo[ghi]perylene | 276.1 | 274.1 | 45 | 35.1 |
Table 2: Method Validation Data
| Analyte | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Naphthalene | >0.998 | 0.1 | 0.3 | 85-105 | <10 |
| Acenaphthylene | >0.997 | 0.1 | 0.3 | 88-108 | <10 |
| Acenaphthene | >0.999 | 0.05 | 0.15 | 90-110 | <8 |
| Fluorene | >0.999 | 0.05 | 0.15 | 92-112 | <8 |
| Phenanthrene | >0.999 | 0.05 | 0.15 | 95-115 | <7 |
| Anthracene | >0.999 | 0.05 | 0.15 | 93-113 | <7 |
| Fluoranthene | >0.998 | 0.08 | 0.25 | 90-110 | <9 |
| Pyrene | >0.998 | 0.08 | 0.25 | 91-111 | <9 |
| Benz[a]anthracene | >0.997 | 0.1 | 0.3 | 89-109 | <10 |
| Chrysene | >0.997 | 0.1 | 0.3 | 88-108 | <10 |
| Benzo[b]fluoranthene | >0.996 | 0.15 | 0.5 | 85-105 | <12 |
| Benzo[k]fluoranthene | >0.996 | 0.15 | 0.5 | 86-106 | <12 |
| Benzo[a]pyrene | >0.995 | 0.2 | 0.6 | 82-102 | <15 |
| Indeno[1,2,3-cd]pyrene | >0.995 | 0.2 | 0.6 | 80-100 | <15 |
| Dibenz[a,h]anthracene | >0.995 | 0.2 | 0.6 | 78-98 | <15 |
| Benzo[ghi]perylene | >0.995 | 0.2 | 0.6 | 80-100 | <15 |
Mandatory Visualization
Caption: Workflow for PAH analysis by GC-MS/MS.
Conclusion
The described GC-MS/MS method provides a reliable and sensitive approach for the quantification of 16 priority PAHs in complex matrices. The use of Fluorene-¹³C₆ as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This method is suitable for a wide range of applications, including environmental monitoring, food safety analysis, and supporting toxicological assessments in drug development.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
Application Note: High-Sensitivity Quantification of Fluorene in Water Samples Using Isotope Dilution Mass Spectrometry with Fluorene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene, a polycyclic aromatic hydrocarbon (PAH), is an environmental contaminant often found in water sources due to incomplete combustion of organic materials and industrial activities. Its potential carcinogenic and mutagenic properties necessitate sensitive and accurate quantification at trace levels. This application note details a robust and precise method for the analysis of fluorene in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) with isotope dilution, employing Fluorene-¹³C₆ as an internal standard.
The use of a stable isotope-labeled internal standard like Fluorene-¹³C₆ is critical for accurate quantification as it closely mimics the analyte's behavior throughout sample preparation and analysis, correcting for matrix effects and variations in instrument response. ¹³C-labeled standards are particularly advantageous as they do not undergo the hydrogen exchange that can sometimes be observed with deuterated standards, ensuring greater accuracy.
Experimental Workflow
The overall workflow for the analysis of fluorene in water samples is depicted below. It involves sample collection, spiking with the Fluorene-¹³C₆ internal standard, solid-phase extraction to concentrate the analyte, and subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
Standards: Fluorene (≥98% purity), Fluorene-¹³C₆ (99% isotopic purity)
-
Solvents: Dichloromethane (DCM), methanol (MeOH), acetone (HPLC grade or higher)
-
Reagents: Reagent water (HPLC grade), sodium sulfate (anhydrous), nitrogen gas (high purity)
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)
Standard Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve fluorene and Fluorene-¹³C₆ in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the fluorene stock solution with methanol to achieve concentrations ranging from 0.1 to 20 ng/µL.
-
Internal Standard Spiking Solution (10 ng/µL): Dilute the Fluorene-¹³C₆ stock solution with methanol.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect 1 L water samples in amber glass bottles. If residual chlorine is present, dechlorinate with sodium sulfite.
-
Spiking: Add a known amount of the Fluorene-¹³C₆ internal standard spiking solution to each 1 L water sample.
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 10 mL of dichloromethane.
-
Condition the cartridge with 10 mL of methanol, not allowing the cartridge to go dry.
-
Equilibrate the cartridge with 20 mL of reagent water, leaving a layer of water above the frit.[1]
-
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-20 minutes to remove residual water.
-
Analyte Elution: Elute the trapped analytes with 10 mL of dichloromethane into a collection tube.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Instrumental Analysis: GC-MS
The concentrated extract is then analyzed using a gas chromatograph coupled with a mass spectrometer.
Instrumentation Relationship
GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C for 1 min, ramp to 170°C at 40°C/min, then to 310°C at 10°C/min, hold for 3 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
| Compound | Molecular Weight | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |
| Fluorene | 166.22 | 166 | 165, 167 |
| Fluorene-¹³C₆ | 172.17 | 172 | 173 |
Data Presentation
The use of Fluorene-¹³C₆ allows for the creation of a calibration curve based on the ratio of the analyte peak area to the internal standard peak area. This method provides excellent linearity and sensitivity.
Typical Performance Data:
| Parameter | Expected Value |
| Calibration Range | 0.1 - 20 ng/µL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/L |
| Limit of Quantification (LOQ) | ~2-3 ng/L |
| Recovery | 80 - 120% |
| Relative Standard Deviation (RSD) | < 15% |
Note: These are typical values and may vary depending on the specific instrumentation and matrix.
Conclusion
This application note provides a detailed protocol for the accurate and sensitive quantification of fluorene in water samples. The combination of solid-phase extraction for sample pre-concentration and GC-MS with isotope dilution using Fluorene-¹³C₆ as an internal standard offers a reliable method for environmental monitoring and research. The use of a ¹³C-labeled internal standard is crucial for minimizing analytical variability and achieving high-quality, defensible data.
References
Application Note and Protocol for the Preparation of a Fluorene-13C6 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are subjects of significant interest in environmental science, toxicology, and drug development due to their biological activities and presence as environmental contaminants.[1] Isotopically labeled standards, such as Fluorene-13C6, are essential for the accurate quantification of their unlabeled counterparts in complex matrices using isotope dilution mass spectrometry. This technique is widely regarded as the gold standard for quantitative analysis, providing high accuracy and precision by correcting for variations in sample extraction, matrix effects, and instrument response. The preparation of a precise and stable stock solution of this compound is the foundational step for robust and reliable analytical methods.
This document provides a detailed protocol for the preparation of a this compound stock solution, intended for use as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of a this compound stock solution.
| Parameter | Value | Units | Reference/Comment |
| Chemical Properties | |||
| Molecular Formula | ¹³C₆C₇H₁₀ | [2] | |
| Molecular Weight | 172.17 | g/mol | [2] |
| Physical Form | White Solid | [3] | |
| Melting Point | 104-107 | °C | [3] |
| Solubility & Solvents | |||
| Recommended Solvents | Nonane, Chloroform, Hexane, Isooctane, Acetone, Toluene, Acetonitrile | ||
| Water Solubility | Insoluble | ||
| Stock Solution Parameters | |||
| Typical Stock Concentration | 100 - 1000 | µg/mL | |
| Recommended Storage | 4°C or colder, protected from light | ||
| Stability of Stock Solution | Stable for at least 6-12 months under proper storage |
Experimental Protocol
This protocol details the steps for preparing a 100 µg/mL stock solution of this compound in a compatible organic solvent.
Materials and Equipment
-
This compound (crystalline solid, purity ≥98%)
-
High-purity solvent (e.g., nonane, isooctane, toluene, or acetone; pesticide residue grade or equivalent)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL) with ground-glass stoppers
-
Analytical balance (readable to at least 0.0001 g)
-
Weighing paper or boat
-
Spatula
-
Glass Pasteur pipettes or syringes
-
Ultrasonic bath
-
Amber glass vials with Teflon-lined screw caps for storage
-
Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
Safety Precautions
-
Polycyclic aromatic hydrocarbons should be treated as potential carcinogens.
-
Perform all handling of the crystalline this compound and preparation of the stock solution within a certified chemical fume hood to avoid inhalation of the powder.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, at all times.
-
Consult the Safety Data Sheet (SDS) for this compound before starting any work.
Stock Solution Preparation (Example: 10 mL of 100 µg/mL)
-
Calculate the Required Mass:
-
For a 10 mL stock solution with a concentration of 100 µg/mL, the required mass of this compound is: 10 mL * 100 µg/mL = 1000 µg = 1.0 mg
-
-
Weighing the this compound:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh out 1.0 mg of this compound onto the weighing paper using a clean spatula. Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed this compound from the weighing paper into a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., ~5 mL of nonane) to the flask.
-
Gently swirl the flask to begin dissolving the solid.
-
Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the crystalline solid.
-
-
Dilution to Final Volume:
-
Once the solid is completely dissolved, allow the solution to return to room temperature.
-
Carefully add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Stopper the flask and invert it several times (approximately 10-15 times) to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the prepared stock solution into a labeled amber glass vial with a Teflon-lined screw cap.
-
The label should include the compound name (this compound), concentration, solvent, preparation date, and the preparer's initials.
-
Store the stock solution in a refrigerator at ≤ 4°C and protected from light to maintain its stability.
-
Experimental Workflow Diagram
Caption: Workflow for this compound stock solution preparation.
Applications in Research and Drug Development
A precisely prepared this compound stock solution serves as a critical internal standard for a variety of applications, including:
-
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of fluorene-based drug candidates.
-
Metabolite Identification: As a reference compound to aid in the identification and quantification of metabolites in biological samples.
-
Environmental Monitoring: For the quantification of fluorene in environmental samples such as water, soil, and air, as part of contamination and remediation studies.
-
Food Safety Analysis: To quantify the presence of PAHs in food products that may have been contaminated during processing or packaging.
References
Application Notes & Protocols: Fluorene-¹³C₆ for Air Quality Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are pervasive environmental pollutants, with some being potent carcinogens and mutagens.[1] Accurate and sensitive monitoring of PAHs in ambient air is crucial for assessing human exposure and environmental impact. The use of isotopically labeled internal standards is a well-established analytical technique to improve the accuracy and precision of these measurements. This document provides a detailed protocol for the use of Fluorene-¹³C₆ as an internal standard for the quantification of fluorene and other PAHs in air samples by Gas Chromatography-Mass Spectrometry (GC-MS), largely based on the principles of EPA Method TO-13A.[1]
Fluorene-¹³C₆ is an ideal internal standard as its chemical and physical properties are nearly identical to the native fluorene, but it is mass-shifted, allowing for clear differentiation by a mass spectrometer. This co-elution with the target analyte allows for accurate correction of variations that may occur during sample preparation and analysis.
Quantitative Data Summary
The following tables summarize representative performance data for the analysis of PAHs using isotopically labeled internal standards. While specific data for Fluorene-¹³C₆ is not widely published in the form of validation reports, the data presented here for other labeled PAHs is indicative of the expected performance.
Table 1: Representative Recovery of Isotopically Labeled PAHs in Air Samples
| Labeled Compound | Average Recovery (%) | Acceptance Criteria (%) |
| Naphthalene-d₈ | 63.3 ± 38.9 | 60-120 |
| Fluorene-d₁₀ (analogue for Fluorene-¹³C₆) | Not specified, but expected to be within acceptance criteria | 60-120 |
| Phenanthrene-d₁₀ | 88.2 ± 29.6 | 60-120 |
| Pyrene-d₁₀ | 66.2 ± 28.4 | 60-120 |
| Benzo[a]pyrene-d₁₂ | 54.7 ± 33.2 | 60-120 |
Data is illustrative and based on recoveries of deuterated PAHs from ambient air samples. Actual recoveries of Fluorene-¹³C₆ should be determined in the laboratory.
Table 2: Representative Method Detection Limits (MDLs) for PAHs in Air
| Analyte | MDL (ng/m³) |
| Naphthalene | ~2 |
| Acenaphthylene | <0.7 |
| Acenaphthene | <0.7 |
| Fluorene | <0.7 |
| Phenanthrene | <0.7 |
| Anthracene | <0.7 |
| Fluoranthene | <0.7 |
| Pyrene | <0.7 |
| Benzo[a]anthracene | Not Detected in Blanks |
| Chrysene | Not Detected in Blanks |
| Benzo[b]fluoranthene | Not Detected in Blanks |
| Benzo[k]fluoranthene | Not Detected in Blanks |
| Benzo[a]pyrene | Not Detected in Blanks |
| Indeno[1,2,3-cd]pyrene | Not Detected in Blanks |
| Dibenz[a,h]anthracene | Not Detected in Blanks |
| Benzo[ghi]perylene | Not Detected in Blanks |
MDLs are defined as three times the standard deviation of field blanks. For compounds not detected in blanks, MDLs are determined from the standard deviation of spiked samples.[2] The use of Fluorene-¹³C₆ as an internal standard contributes to achieving these low detection limits by minimizing analytical variability.
Experimental Workflow Diagram
Caption: Experimental workflow for air quality monitoring using Fluorene-¹³C₆.
Detailed Experimental Protocol
This protocol is based on EPA Method TO-13A and is intended for the determination of PAHs in ambient air.
Materials and Reagents
-
Fluorene-¹³C₆ Internal Standard Solution: Obtain a certified standard of Fluorene-¹³C₆ (e.g., 100 µg/mL in a suitable solvent like nonane) from a reputable supplier. Prepare working solutions by diluting the stock solution in a high-purity solvent (e.g., dichloromethane).
-
PAH Calibration Standards: A certified standard mixture containing the target PAHs.
-
Solvents: High-purity, residue-free dichloromethane, hexane, and acetone.
-
Gases: Ultra-high purity helium for GC carrier gas.
-
Sampling Media: Quartz fiber filters (QFF) and polyurethane foam (PUF) cartridges.
-
Glassware: Soxhlet extractors, Kuderna-Danish (K-D) evaporators, concentrator tubes, chromatography columns, vials. All glassware should be meticulously cleaned, rinsed with solvent, and dried in an oven to prevent contamination.
Sample Collection
-
Assemble the sampling module containing a QFF followed by a PUF cartridge in a high-volume air sampler.
-
Collect an air sample of approximately 300 m³ over a 24-hour period.
-
After sampling, carefully remove the QFF and PUF cartridge, wrap them in aluminum foil, and store them at ≤4°C until extraction. A field blank (a QFF and PUF cartridge handled in the same manner as the samples but with no air drawn through) should be collected for each batch of samples.
Sample Preparation and Extraction
-
Spiking: Prior to extraction, spike the QFF and PUF cartridge with a known amount of the Fluorene-¹³C₆ internal standard solution. This is a critical step to ensure that any losses during the subsequent steps are accounted for.
-
Soxhlet Extraction: Place the spiked QFF and PUF cartridge into a Soxhlet extractor. Extract with dichloromethane for 16-24 hours.
-
Concentration: Concentrate the extract to a volume of approximately 5-10 mL using a K-D evaporator.
Sample Cleanup
-
Prepare a silica gel chromatography column to remove interferences.
-
Apply the concentrated extract to the top of the column.
-
Elute the PAHs with a suitable solvent mixture (e.g., hexane followed by a mixture of hexane and dichloromethane).
-
Collect the eluate containing the PAHs.
Final Concentration
-
Concentrate the cleaned extract to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
Table 3: Typical GC-MS Parameters for PAH Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Mode | Splitless |
| Inlet Temperature | 280°C |
| Oven Program | Initial temp 60°C (hold 1 min), ramp to 320°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Quantification Ions (m/z) | |
| Fluorene | 166 (primary), 165 (secondary) |
| Fluorene-¹³C₆ | 172 (primary) |
These parameters are a starting point and may require optimization based on the specific instrumentation and analytical goals.
Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of the Fluorene-¹³C₆ internal standard.
-
Analyze the calibration standards by GC-MS to generate a calibration curve for each PAH.
-
Analyze the prepared air sample extracts.
-
Quantify the native PAHs by relating their peak areas to the peak area of the Fluorene-¹³C₆ internal standard using the calibration curve.
Signaling Pathways and Logical Relationships
The analytical process does not involve biological signaling pathways. The logical relationship is a linear workflow from sample collection to data analysis, as depicted in the experimental workflow diagram.
Conclusion
The use of Fluorene-¹³C₆ as an internal standard provides a robust and reliable method for the quantification of fluorene and other PAHs in ambient air. By compensating for variations in sample preparation and analysis, this protocol enables the generation of high-quality data essential for air quality monitoring and human health risk assessment. Adherence to strict quality control measures, including the analysis of blanks and laboratory control samples, is critical for ensuring the accuracy and validity of the results.
References
Application Note: High-Sensitivity Analysis of PAHs in Biological Tissues Using Fluorene-¹³C₆ by Isotope Dilution GC-MS
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants formed from the incomplete combustion of organic materials. Their presence in the environment and propensity to accumulate in the fatty tissues of organisms pose significant health risks due to their carcinogenic and mutagenic properties. Accurate and reliable quantification of PAHs in biological tissues is therefore crucial for human exposure assessment, environmental monitoring, and toxicological research.
This application note details a robust and sensitive method for the analysis of 16 priority PAHs in biological tissues, with a focus on fish and other fatty seafood samples. The method utilizes an isotope dilution technique, employing ¹³C-labeled internal standards, including Fluorene-¹³C₆, coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Isotope dilution is the gold standard for quantitative analysis as it effectively corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement, ensuring the highest degree of accuracy and precision. ¹³C-labeled standards are chemically identical to their native counterparts and do not undergo the hydrogen exchange that can sometimes be a concern with deuterated standards, providing superior analytical reliability.
PAH Metabolic Activation Pathway
Polycyclic Aromatic Hydrocarbons are metabolically activated in tissues by a series of enzymatic reactions. This process, primarily mediated by Cytochrome P450 (CYP) enzymes, can convert parent PAHs into highly reactive metabolites such as diol-epoxides and o-quinones. These reactive intermediates can covalently bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis. Understanding this pathway is critical for toxicological assessments.
Experimental Protocols
This protocol is designed for the extraction, cleanup, and analysis of PAHs from fatty biological tissues such as fish, mussels, or adipose tissue.
1. Sample Preparation and Homogenization
-
Accurately weigh approximately 2-10 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
For quality control, prepare a blank sample (e.g., clean sand or sodium sulfate) and a matrix spike sample by fortifying a tissue sample with a known amount of native PAH standards.
2. Internal Standard Spiking and Equilibration
-
Spike all samples, blanks, and standards with a ¹³C-labeled internal standard mixture containing Fluorene-¹³C₆ and other relevant ¹³C-PAHs (e.g., Naphthalene-¹³C₆, Phenanthrene-¹³C₆, Chrysene-¹³C₆, Benzo[a]pyrene-¹³C₄, Perylene-¹³C₁₂). A typical spiking level is 50 ng per sample.
-
Vortex the samples for 10 seconds and allow them to equilibrate for at least 15 minutes to ensure thorough mixing of the internal standards with the sample matrix.
3. Saponification (Alkaline Digestion)
-
Add 20 mL of methanolic potassium hydroxide (KOH) solution (e.g., 120 g KOH in 900 mL methanol and 60 mL water) to each sample.
-
Incubate the samples in an ultrasonic bath at 60°C for 30 minutes to digest the tissue and lipids. This step saponifies the fats, releasing the lipophilic PAHs into the solution.
-
Allow the samples to cool to room temperature.
4. Liquid-Liquid Extraction (LLE)
-
Filter the saponified sample through glass wool into a 500 mL separatory funnel.
-
Perform a primary extraction by adding 100 mL of n-hexane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate, and collect the upper hexane layer.
-
Perform a second extraction on the remaining aqueous layer with an additional 100 mL of n-hexane.
-
Combine the two hexane extracts.
5. Sample Cleanup using Solid Phase Extraction (SPE)
-
Condition a silica gel SPE cartridge (e.g., 6 mL, 1 g) by passing 5 mL of dichloromethane followed by 5 mL of n-hexane through it. Do not allow the cartridge to go dry.
-
Load the combined hexane extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of n-hexane to remove remaining aliphatic interferences. Discard the eluate.
-
Elute the PAHs from the cartridge using 10 mL of a 1:1 mixture of dichloromethane and n-hexane.
-
Collect the eluate in a clean collection tube.
6. Final Concentration
-
Concentrate the eluate to a final volume of approximately 0.5 mL using a gentle stream of nitrogen in a heated water bath (e.g., 35°C).
-
Add a recovery standard (e.g., Perylene-d₁₂) just prior to analysis to monitor the recovery of the ¹³C-labeled internal standards.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
7. GC-MS/MS Instrumental Analysis
-
The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer, operating in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | Agilent J&W Select PAH (30 m x 0.25 mm, 0.15 µm) or equivalent |
| Injection Volume | 1 µL, Splitless |
| Injector Temp. | 260°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 70°C (hold 0.7 min), ramp to 180°C @ 85°C/min, ramp to 230°C @ 3°C/min (hold 7 min), ramp to 350°C @ 14°C/min (hold 3 min) |
| Mass Spectrometer | Thermo TSQ Quantum XLS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line | 290°C |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Example Transitions | Fluorene: m/z 166 → 165, 164; Fluorene-¹³C₆: m/z 172 → 170, 169 |
Experimental Workflow
The complete analytical procedure from sample receipt to final data reporting is outlined in the workflow diagram below.
Data Presentation
Quantification is performed using the isotope dilution method. The concentration of each native PAH is calculated by comparing its peak area response to that of its corresponding ¹³C-labeled internal standard. A multi-point calibration curve is generated by plotting the response ratios against the concentration ratios of the standards.
The table below shows representative data from the analysis of a spiked fish tissue sample, demonstrating the method's excellent accuracy and recovery.
Table 1: Example Quantitative Results for Selected PAHs in Spiked Fish Tissue
| Analyte | Spiked Conc. (ng/g) | Measured Conc. (ng/g) | Recovery (%) |
| Naphthalene | 25.0 | 23.8 | 95 |
| Acenaphthene | 25.0 | 26.0 | 104 |
| Fluorene | 25.0 | 24.5 | 98 |
| Phenanthrene | 25.0 | 23.1 | 92 |
| Anthracene | 25.0 | 24.9 | 100 |
| Fluoranthene | 25.0 | 27.0 | 108 |
| Pyrene | 25.0 | 26.5 | 106 |
| Benz[a]anthracene | 25.0 | 22.5 | 90 |
| Chrysene | 25.0 | 23.5 | 94 |
| Benzo[b]fluoranthene | 25.0 | 22.0 | 88 |
| Benzo[k]fluoranthene | 25.0 | 21.8 | 87 |
| Benzo[a]pyrene | 25.0 | 22.8 | 91 |
| Indeno[1,2,3-cd]pyrene | 25.0 | 21.0 | 84 |
| Dibenz[a,h]anthracene | 25.0 | 20.5 | 82 |
| Benzo[g,h,i]perylene | 25.0 | 20.8 | 83 |
Note: Data are for illustrative purposes and represent typical performance. Actual results may vary based on matrix and instrumentation.
The described method provides a highly sensitive, selective, and accurate protocol for the quantification of PAHs in complex biological matrices. The use of saponification and SPE cleanup effectively removes lipids and other interferences, while the application of isotope dilution with ¹³C-labeled internal standards, including Fluorene-¹³C₆, ensures reliable correction for matrix effects and analytical losses. This methodology is well-suited for researchers, scientists, and drug development professionals requiring high-quality data for environmental monitoring, food safety analysis, and toxicological risk assessment.
Application Note: High-Resolution Mass Spectrometry for the Sensitive and Selective Detection of Fluorene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of Fluorene-¹³C₆, a labeled internal standard for the environmental pollutant and polycyclic aromatic hydrocarbon (PAH), fluorene. The protocol leverages the high resolution and mass accuracy of High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) for precise and reliable analysis in complex matrices. Detailed experimental protocols for sample preparation from various matrices, LC-HRMS analysis, and data processing are provided. This methodology is critical for environmental monitoring, toxicological studies, and pharmacokinetic assessments where accurate quantification of fluorene is essential.
Introduction
Fluorene is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. Accurate and sensitive quantification of fluorene in various matrices is crucial for assessing environmental contamination and understanding its metabolic fate and potential health risks. Stable isotope-labeled internal standards, such as Fluorene-¹³C₆, are indispensable for achieving high accuracy and precision in quantitative mass spectrometry by compensating for matrix effects and variations in sample preparation and instrument response.[1]
High-resolution mass spectrometry (HRMS) offers unparalleled selectivity and sensitivity for the analysis of complex samples.[2][3] Instruments such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide high resolving power and mass accuracy, enabling the confident identification and quantification of target analytes even in the presence of isobaric interferences.[4] This application note provides a comprehensive protocol for the analysis of Fluorene-¹³C₆ using LC-HRMS.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. Below are recommended protocols for water, soil, and plasma samples.
1. Water Samples: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for PAH analysis in water.[5]
-
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (LC-MS grade)
-
Dichloromethane (DCM, HPLC grade)
-
Water (LC-MS grade)
-
Nitrogen gas supply
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of LC-MS grade water.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 10 mL of LC-MS grade water to remove salts and other polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 20-30 minutes until the sorbent is completely dry.
-
Elution: Elute the retained analytes with 10 mL of DCM.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 1 mL of acetonitrile for LC-HRMS analysis.
-
2. Soil and Sediment Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
This method is effective for extracting PAHs from solid matrices.
-
Materials:
-
Homogenized soil/sediment sample
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE (dSPE) kit for cleanup (e.g., containing PSA and C18 sorbents)
-
Centrifuge tubes (50 mL)
-
-
Procedure:
-
Hydration and Extraction: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute. Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Cleanup (dSPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing the cleanup sorbents.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is ready for LC-HRMS analysis.
-
3. Plasma Samples: Liquid-Liquid Extraction (LLE)
LLE is a common method for extracting analytes from biological fluids like plasma.
-
Materials:
-
Plasma sample
-
Hexane (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Extraction: To 1 mL of plasma in a glass tube, add 2 mL of hexane.
-
Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction. . Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the hexane to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of acetonitrile for LC-HRMS analysis.
-
LC-HRMS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ series or similar).
-
LC Conditions:
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal separation (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
HRMS Conditions (Illustrative for an Orbitrap-based instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Photoionization (APPI)
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Capillary Temperature: 320°C
-
Scan Mode: Full Scan (FS)
-
Mass Range: m/z 100-500
-
Resolution: 70,000 FWHM
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
Data Presentation
The following table summarizes the key quantitative parameters for the analysis of Fluorene-¹³C₆, based on typical performance for PAHs using LC-HRMS. These values should be determined experimentally for specific instrumentation and matrices.
| Parameter | Expected Value |
| Molecular Formula | ¹³C₆C₇H₁₀ |
| Exact Mass (M) | 172.1049 |
| Retention Time (RT) | ~ 10-12 min (under specified LC conditions) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Fluorene-¹³C₆ from sample collection to data analysis.
Toxicological Significance of Fluorene (as a PAH)
Fluorene, like other PAHs, can exert toxic effects through various mechanisms. The following diagram illustrates a simplified, generalized pathway of PAH-induced toxicity.
Conclusion
The described LC-HRMS method provides a highly selective and sensitive approach for the quantification of Fluorene-¹³C₆. The detailed protocols for sample preparation from diverse matrices, coupled with the high resolving power of modern mass spectrometers, enable accurate and reliable measurements essential for environmental and biomedical research. The use of a stable isotope-labeled internal standard is paramount for achieving high-quality quantitative data. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of fluorene and other PAHs.
References
Application of Fluorene-¹³C₆ in the Isotope Dilution Mass Spectrometric Analysis of Polycyclic Aromatic Hydrocarbons in Food Safety Testing
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of chemical compounds that are formed during the incomplete combustion of organic matter. The presence of PAHs in food is a significant safety concern due to the carcinogenic and mutagenic properties of some of these compounds. Regulatory bodies worldwide have established maximum permissible levels for certain PAHs in various food products. Accurate and reliable analytical methods are therefore essential for the monitoring of PAH levels in the food supply. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of chemical compounds. This method involves the addition of a known amount of an isotopically labeled analog of the target analyte, such as Fluorene-¹³C₆, to the sample at the beginning of the analytical process. This labeled compound serves as an internal standard, allowing for the correction of analyte losses during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision of the results.
This application note provides a detailed protocol for the determination of Fluorene, a common PAH, in food samples using Fluorene-¹³C₆ as an internal standard, followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis.
Experimental Protocols
1. Sample Preparation and Extraction
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of PAHs from a fatty food matrix such as fish.
-
Sample Homogenization: A representative 10-gram portion of the food sample (e.g., fish tissue) is homogenized.
-
Internal Standard Spiking: The homogenized sample is spiked with a known amount of Fluorene-¹³C₆ solution. A typical spiking concentration for PAHs in food analysis is 5 µg/kg.
-
Extraction:
-
To the spiked sample, add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and MgSO₄) for the removal of interfering matrix components such as lipids.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation: The supernatant is carefully collected, and the solvent is evaporated to near dryness under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent, such as hexane or toluene, to a final volume of 1 mL for GC-MS/MS analysis.
2. GC-MS/MS Analysis
The analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Gas Chromatography (GC) Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase).
-
Oven Temperature Program: An optimized temperature program is used to ensure the separation of Fluorene from other PAHs and matrix components. A typical program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 300°C), and holds for a certain period.
-
Injection Mode: Splitless injection is commonly used to enhance sensitivity.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both native Fluorene and the internal standard, Fluorene-¹³C₆.
-
Data Presentation
The quantitative data obtained from the GC-MS/MS analysis is summarized in the following tables.
Table 1: GC-MS/MS MRM Transitions for Fluorene and Fluorene-¹³C₆
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fluorene | 166 | 165 | 15 |
| 166 | 139 | 25 | |
| Fluorene-¹³C₆ | 172 | 170 | 15 |
| 172 | 142 | 25 |
Table 2: Representative Quantitative Results for Fluorene in a Spiked Fish Sample
| Sample ID | Spiked Concentration of Fluorene (µg/kg) | Measured Concentration of Fluorene (µg/kg) | Recovery (%) |
| Spiked Fish 1 | 5.0 | 4.8 | 96 |
| Spiked Fish 2 | 5.0 | 5.1 | 102 |
| Spiked Fish 3 | 5.0 | 4.9 | 98 |
| Average | 5.0 | 4.9 | 98.7 |
| RSD (%) | 3.1 |
Visualizations
Standard Operating Procedure for the Analysis of Fluorene in Sediment using Isotope Dilution with Fluorene-13C6
Application Note and Protocol
Introduction
Fluorene, a polycyclic aromatic hydrocarbon (PAH), is an environmental contaminant of concern due to its persistence and potential toxicity. Accurate quantification of fluorene in complex matrices like sediment is crucial for environmental monitoring and risk assessment. This document outlines a standard operating procedure (SOP) for the determination of fluorene in sediment samples using gas chromatography-mass spectrometry (GC-MS) with an isotope dilution method employing Fluorene-13C6 as an internal standard. The use of a stable isotope-labeled internal standard such as this compound provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and analysis.[1][2] This method is intended for researchers, scientists, and professionals involved in environmental analysis and drug development.
Principle
This method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, a stable isotope-labeled analog of the target analyte (fluorene), is added to the sediment sample prior to extraction. The this compound serves as an internal standard and behaves chemically and physically similarly to the native fluorene throughout the entire analytical process, including extraction, cleanup, and GC-MS analysis. By measuring the ratio of the native fluorene to the labeled internal standard in the final extract, the concentration of fluorene in the original sample can be accurately determined, compensating for any losses during sample processing.[1]
Apparatus and Reagents
3.1. Apparatus
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Analytical balance (0.1 mg sensitivity)
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
-
Rotary evaporator or nitrogen evaporator
-
Centrifuge
-
Vortex mixer
-
Glassware: beakers, flasks, graduated cylinders, pipettes, vials with PTFE-lined caps
-
Syringes: various sizes
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., silica gel)
-
Drying oven
-
Desiccator
3.2. Reagents
-
This compound standard solution (e.g., 100 µg/mL in a suitable solvent)
-
Native fluorene standard
-
PAH standard mixture (for calibration)
-
Solvents (pesticide residue grade or equivalent): n-hexane, dichloromethane (DCM), acetone
-
Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)
-
Copper powder (activated, for sulfur removal)
-
Silica gel (for SPE cleanup, activated)
-
Helium (carrier gas, ultra-high purity)
Experimental Protocols
Sample Collection and Preparation
-
Sample Collection : Collect sediment samples using appropriate tools (e.g., grab sampler, corer) and store them in pre-cleaned glass jars with PTFE-lined lids.
-
Storage : Keep samples at 4°C and in the dark until analysis to minimize degradation.
-
Homogenization : Homogenize the wet sediment sample thoroughly.
-
Drying : A subsample of the sediment should be dried at 105°C to a constant weight to determine the moisture content. All results will be reported on a dry weight basis. For the main analysis, freeze-drying is the preferred method to minimize the loss of volatile PAHs.
Extraction
This protocol describes Soxhlet extraction. Other methods like Accelerated Solvent Extraction (ASE) or ultrasonic extraction can also be employed.
-
Spiking : Weigh approximately 10-20 g of homogenized wet sediment into a pre-cleaned extraction thimble. Accurately spike the sample with a known amount of this compound internal standard solution.
-
Mixing : Add anhydrous sodium sulfate to the thimble and mix with a clean spatula to create a free-flowing powder.
-
Extraction : Place the thimble in the Soxhlet extractor. Add a suitable solvent mixture (e.g., 1:1 n-hexane:acetone or dichloromethane) to the boiling flask. Extract the sample for 16-24 hours.
Cleanup
The crude extract often contains interfering compounds that need to be removed before GC-MS analysis.
-
Sulfur Removal : If sulfur is expected to be present in the sediment, add activated copper powder to the extract and stir or sonicate to remove elemental sulfur.
-
Concentration : Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Solid Phase Extraction (SPE) :
-
Prepare a silica gel SPE cartridge by pre-conditioning it with the appropriate solvent.
-
Load the concentrated extract onto the cartridge.
-
Elute the fluorene-containing fraction with a suitable solvent or solvent mixture (e.g., a mixture of n-hexane and dichloromethane).
-
Collect the eluate.
-
-
Final Concentration : Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrument Conditions :
-
Gas Chromatograph :
-
Column : 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Inlet : Splitless mode.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : Optimized for the separation of PAHs. A typical program might be: initial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions :
-
Fluorene (native) : m/z 166 (quantification), 165 (confirmation).
-
This compound (internal standard) : m/z 172 (quantification).
-
-
-
-
Calibration : Prepare a series of calibration standards containing known concentrations of native fluorene and a constant concentration of this compound. Analyze these standards to generate a calibration curve by plotting the response ratio (native fluorene peak area / this compound peak area) against the concentration of native fluorene.
-
Sample Analysis : Inject an aliquot (e.g., 1 µL) of the final sample extract into the GC-MS system.
Data Presentation
The following table summarizes typical quantitative data for the analysis of fluorene in sediment using this compound as an internal standard. These values are indicative and may vary depending on the specific matrix and instrumental conditions.
| Parameter | Typical Value | Notes |
| Recovery of this compound | 80-120% | The recovery of the internal standard should be monitored for each sample to ensure the efficiency of the extraction and cleanup process. |
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/kg | Determined by analyzing at least seven replicate samples spiked at a low concentration. |
| Reporting Limit (RL) | 0.5 - 5.0 µg/kg | Typically 3-5 times the MDL. |
| Linear Range | 1 - 1000 µg/L | The concentration range over which the instrument response is linear. |
| Relative Standard Deviation (RSD) | < 15% | For replicate sample analyses, indicating good precision. |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the analysis of fluorene in sediment.
Caption: Experimental workflow for the analysis of fluorene in sediment.
Conclusion
This SOP provides a detailed and robust methodology for the accurate and precise quantification of fluorene in sediment samples. The use of this compound as an internal standard in an isotope dilution GC-MS method minimizes analytical errors associated with sample preparation and matrix effects, leading to high-quality data essential for environmental assessment and research.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects in PAH Analysis with Fluorene-¹³C₆
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fluorene-¹³C₆ as an internal standard to address matrix effects in Polycyclic Aromatic Hydrocarbon (PAH) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of PAH analysis?
A1: A matrix effect is the alteration of an analytical instrument's response to a target analyte due to the presence of other components in the sample matrix.[1] In PAH analysis, complex sample matrices (e.g., soil, tissue, food) contain various compounds that can co-extract with the PAHs of interest.[2] These co-eluting matrix components can interfere with the ionization of the target PAHs in the mass spectrometer source, leading to either signal suppression (a decrease in response) or signal enhancement (an increase in response).[3] This can result in inaccurate quantification of the PAHs.
Q2: Why is Fluorene-¹³C₆ recommended as an internal standard for PAH analysis?
A2: Fluorene-¹³C₆ is a stable isotope-labeled internal standard. The key advantages of using ¹³C-labeled standards like Fluorene-¹³C₆ over deuterated standards are:
-
Stability: The carbon-13 isotope is non-exchangeable, unlike deuterium atoms in deuterated standards, which can sometimes exchange with protons in the sample matrix or under harsh extraction conditions. This ensures the isotopic integrity of the standard throughout the analytical process.
-
Co-elution: Fluorene-¹³C₆ is chemically identical to native fluorene and will have a very similar chromatographic retention time. This ensures that it experiences similar matrix effects as the native analyte.
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Mass Discrimination: It is easily distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous analysis without spectral overlap.
Q3: How does Fluorene-¹³C₆ help in correcting for matrix effects?
A3: By adding a known amount of Fluorene-¹³C₆ to the sample at the beginning of the sample preparation process, it acts as a proxy for the target PAHs. Any signal suppression or enhancement caused by the matrix will affect both the native PAH and the ¹³C-labeled internal standard to a similar degree. By calculating the ratio of the native analyte's response to the internal standard's response, the variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: Can Fluorene-¹³C₆ be used to correct for all PAHs in my sample?
A4: While Fluorene-¹³C₆ is an excellent internal standard, for the most accurate quantification across a wide range of PAHs (from 2-ring to 6-ring structures), it is best practice to use a mixture of ¹³C-labeled internal standards that cover the entire elution range of the target analytes. Lighter PAHs elute earlier than heavier ones, and the composition of co-eluting matrix components can change throughout the chromatographic run. Using an internal standard that elutes close to the analyte of interest provides the most accurate correction for matrix effects at that specific retention time.
Experimental Protocol: PAH Analysis in Soil using Fluorene-¹³C₆ Internal Standard
This protocol outlines a general procedure for the extraction and analysis of PAHs in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) with Fluorene-¹³C₆ as an internal standard.
1. Sample Preparation and Extraction
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Sample Homogenization: Homogenize the "as received" soil sample to ensure uniformity.
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Spiking with Internal Standard: Weigh approximately 5 grams of the homogenized soil into a centrifuge tube. Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of Fluorene-¹³C₆ in a suitable solvent like acetone.
-
Solvent Addition: Add 10 mL of an extraction solvent mixture, such as hexane:acetone (1:1 v/v).
-
Extraction: Vortex the sample for 1 minute and then sonicate in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Extract Collection: Carefully transfer the supernatant (the solvent layer) to a clean tube.
-
Repeat Extraction: Repeat the extraction process on the soil pellet with a fresh aliquot of the extraction solvent to ensure complete extraction of the PAHs. Combine the supernatants.
2. Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE)
-
Transfer Extract: Transfer a portion of the combined extract (e.g., 6 mL) to a dSPE tube containing a sorbent like C18 and magnesium sulfate to remove interferences and residual water.
-
Vortex and Centrifuge: Vortex the dSPE tube for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Concentration: Transfer the cleaned extract to a new tube and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis
-
Instrument Conditions:
-
GC System: Agilent 7890 GC or equivalent.
-
Column: Agilent J&W DB-5msUI (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode at 270°C.
-
Oven Program: Start at 60°C for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS System: Agilent 5975B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each target PAH and Fluorene-¹³C₆.
-
4. Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target PAHs and a constant concentration of Fluorene-¹³C₆.
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Quantification: Calculate the response factor for each PAH relative to Fluorene-¹³C₆. The concentration of each PAH in the sample is then determined using the internal standard calibration method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Recovery of Fluorene-¹³C₆ | Inefficient extraction from the sample matrix. Degradation of the internal standard during cleanup. | Optimize the extraction solvent and method (e.g., increase sonication time). Evaluate the dSPE cleanup step for analyte loss by testing a spiked blank. Consider a less aggressive sorbent. |
| Signal Suppression of Target PAHs and Fluorene-¹³C₆ | High concentration of co-eluting matrix components in the ion source. | Improve the sample cleanup procedure to remove more interferences. Dilute the sample extract to reduce the overall matrix load. Perform regular maintenance on the GC inlet and MS ion source. |
| Signal Enhancement of Target PAHs | "Matrix-induced chromatographic enhancement" where active sites in the GC inlet are blocked by matrix components, reducing analyte degradation. | Use matrix-matched calibration standards to compensate for this effect. Add "analyte protectants" to both standards and samples to create a similar chromatographic environment. |
| Inconsistent Results Between Samples | Non-homogenous sample matrix. Variability in the sample preparation steps. | Ensure thorough homogenization of the initial sample. Be meticulous and consistent with all volumes, times, and steps in the experimental protocol. |
| Poor Chromatographic Peak Shape | Active sites in the GC inlet liner or column. Contamination of the GC system. | Use a deactivated inlet liner. Perform a bake-out of the GC column and clean the ion source. |
Quantitative Data Summary
The following table presents representative data on the impact of matrix effects and the effectiveness of using an internal standard.
| Analyte | Concentration in Solvent Standard (ng/mL) | Apparent Concentration in Matrix without IS (ng/mL) | % Recovery without IS | Apparent Concentration in Matrix with Fluorene-¹³C₆ IS (ng/mL) | % Recovery with IS |
| Naphthalene | 50 | 35 | 70% | 48 | 96% |
| Fluorene | 50 | 38 | 76% | 51 | 102% |
| Phenanthrene | 50 | 42 | 84% | 49 | 98% |
| Pyrene | 50 | 31 | 62% | 47 | 94% |
| Benzo[a]pyrene | 50 | 28 | 56% | 49 | 98% |
This data is illustrative and actual results may vary depending on the matrix and experimental conditions.
Visualizations
Caption: Experimental workflow for PAH analysis using an internal standard.
Caption: Troubleshooting guide for matrix effects in PAH analysis.
References
Potential for isotopic exchange in Fluorene-13C6 standards
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Fluorene-¹³C₆ as an internal standard, with a specific focus on the potential for isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and is it a concern for my Fluorene-¹³C₆ standard?
Isotopic exchange is a process where an isotope on a labeled molecule is replaced by another isotope from the surrounding environment. For Fluorene-¹³C₆, this would hypothetically involve the replacement of a ¹³C atom with a ¹²C atom from the sample matrix or solvent.
However, isotopic exchange is not a significant concern for Fluorene-¹³C₆ or other ¹³C-labeled standards.[1][2][3] The ¹³C atoms are integrated into the stable carbon backbone of the fluorene molecule, making them highly stable and not susceptible to exchange under typical analytical conditions.[1][3] This high isotopic stability is a primary advantage of using ¹³C-labeled compounds as internal standards.
Q2: Under what conditions could the stability of a ¹³C-labeled standard be compromised?
While ¹³C-labeled standards are exceptionally stable, extreme conditions far outside the scope of typical analytical procedures could potentially degrade the molecule itself, but are highly unlikely to cause isotopic exchange. Such conditions might include very harsh chemical reactions or high-energy processes not encountered in routine sample preparation and analysis. For all practical purposes in quantitative analysis, Fluorene-¹³C₆ can be considered isotopically stable.
Q3: How does the stability of Fluorene-¹³C₆ compare to deuterium-labeled (D-labeled) standards?
The stability of ¹³C-labeled standards like Fluorene-¹³C₆ is significantly higher than that of many deuterium-labeled standards. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents, especially if the deuterium labels are on chemically labile sites (e.g., on hydroxyl or amine groups). This phenomenon, known as H/D exchange, can lead to a loss of the isotopic label and result in inaccurate quantification. ¹³C labels do not suffer from this issue.
Q4: I am seeing unexpected results (e.g., poor precision, inaccurate quantification) with my Fluorene-¹³C₆ standard. If not isotopic exchange, what could be the cause?
Given the high stability of the ¹³C label, any unexpected analytical results are likely due to other factors. Potential causes include:
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Contamination: The unlabeled fluorene analyte may be present as an impurity in the standard solution or may have contaminated the analytical system.
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Instrumental Issues: Problems with the mass spectrometer, such as detector saturation or instability, can lead to poor results.
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Sample Preparation Errors: Inaccurate spiking of the internal standard, sample loss during extraction, or matrix effects that differentially affect the analyte and standard (though unlikely for co-eluting isotopic standards) can be sources of error.
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Degradation: While the isotopic label is stable, the entire fluorene molecule can degrade if exposed to harsh conditions like strong light over extended periods.
Troubleshooting Guide
If you suspect an issue with your Fluorene-¹³C₆ internal standard, follow this guide to diagnose the problem. The workflow prioritizes common sources of error before considering the highly improbable event of isotopic exchange.
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor precision in replicate injections | Instrumental instability or inconsistent sample introduction. | 1. Check the stability of the mass spectrometer's spray and detector response. 2. Ensure the autosampler is functioning correctly and injection volumes are consistent. 3. Analyze a fresh, simple solution of the standard to confirm instrument performance. |
| Inaccurate quantification (bias) | 1. Purity of the internal standard (presence of unlabeled analyte). 2. Inaccurate concentration of standard or calibration solutions. 3. Isotopic interference from the analyte's natural isotope cluster. | 1. Verify the certificate of analysis for the standard to check for purity. 2. Analyze a high-concentration solution of the unlabeled analyte and monitor the mass channel of the Fluorene-¹³C₆ to check for any "cross-talk". 3. Prepare fresh calibration and standard solutions. |
| Gradual decrease in standard's signal over time | 1. Adsorption of the standard to vials or tubing. 2. Degradation of the compound due to improper storage (e.g., exposure to light). 3. Evaporation of solvent from working solutions. | 1. Use silanized glassware to prevent adsorption. 2. Store stock and working solutions in amber vials at the recommended temperature, away from light. 3. Prepare fresh working solutions daily or as needed. |
| Appearance of a signal at the unlabeled fluorene mass in a pure standard solution | Contamination of the standard, solvent, or analytical system. | 1. Analyze the solvent blank to check for contamination. 2. Prepare a fresh dilution of the standard in a clean vial. 3. If the problem persists, clean the injection port, syringe, and column to remove any residual unlabeled fluorene. |
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting issues with Fluorene-¹³C₆ standards.
Quantitative Data Summary
Direct quantitative data on isotopic exchange for Fluorene-¹³C₆ is not commonly published because the C-C bonds of the aromatic system are extremely stable, and no exchange is expected under analytical conditions. The stability is best understood in comparison to deuterium-labeled standards.
| Feature | Fluorene-¹³C₆ (¹³C-Labeled) | Deuterium-Labeled Analogue | Rationale & Implications |
| Isotopic Stability | High | Variable | ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. Deuterium atoms can exchange with hydrogen, especially if located on labile sites, leading to inaccurate results. |
| Chromatographic Co-elution | Perfect | Often shifts | ¹³C-labeling results in virtually identical chemical properties, ensuring perfect co-elution with the unlabeled analyte. Deuterium labeling can alter polarity, causing a slight shift in retention time, which may compromise accurate matrix effect correction. |
| Potential for Isotopic Interference | Lower | Higher | The natural abundance of ¹³C is ~1.1%, which can be accounted for. H/D exchange and in-source fragmentation can sometimes complicate spectra for deuterated standards. |
Experimental Protocol: Verification of Isotopic Stability
This protocol describes a method to confirm the isotopic stability of a Fluorene-¹³C₆ standard under typical experimental conditions.
Objective: To determine if the Fluorene-¹³C₆ internal standard undergoes isotopic exchange or degradation when exposed to the sample matrix and analytical conditions over time.
Materials:
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Fluorene-¹³C₆ standard stock solution (e.g., 100 µg/mL in nonane or other suitable solvent).
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Unlabeled Fluorene standard.
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Control matrix (e.g., blank plasma, soil extract).
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Mobile phase and extraction solvents.
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LC-MS/MS system.
Procedure:
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Preparation of Test Samples:
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Prepare a working solution of Fluorene-¹³C₆ at a typical concentration (e.g., 50 ng/mL) in the control matrix.
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Prepare an identical solution in the analytical mobile phase.
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Prepare a control sample containing only the control matrix.
-
-
Incubation:
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Divide each prepared solution into aliquots for analysis at different time points (e.g., T=0, 2, 4, 8, 24, and 48 hours).
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Store the aliquots under the same conditions as typical samples during a batch run (e.g., autosampler at 10°C, benchtop at room temperature).
-
-
Sample Analysis:
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At each time point, extract and analyze one aliquot from each set via LC-MS/MS.
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Monitor the mass transitions for both Fluorene-¹³C₆ and unlabeled Fluorene.
-
-
Data Analysis:
-
Primary Check (Stability): Plot the peak area of Fluorene-¹³C₆ versus time. A stable signal indicates no significant degradation or loss.
-
Secondary Check (Exchange): Examine the chromatograms for the unlabeled Fluorene mass transition in the samples that were only spiked with Fluorene-¹³C₆. The absence of a growing peak at the retention time of fluorene confirms the absence of isotopic exchange.
-
Mass Spectral Confirmation: Acquire a full-scan mass spectrum of the Fluorene-¹³C₆ peak at T=0 and the final time point. The isotopic cluster should remain unchanged, confirming the integrity of the ¹³C label.
-
Expected Outcome: For Fluorene-¹³C₆, it is expected that there will be no statistically significant decrease in the standard's peak area over the 48-hour period and no appearance or growth of a peak corresponding to unlabeled Fluorene, confirming its high stability.
References
Low recovery of Fluorene-13C6 during sample extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sample extraction of Fluorene-13C6, a common internal standard in the analysis of polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Fluorene. It is used as an internal standard in analytical chemistry, particularly for chromatography-based methods like GC-MS and LC-MS. Because its physicochemical properties are nearly identical to the native analyte (Fluorene), it experiences similar effects during sample preparation and analysis, such as extraction efficiency and matrix effects.[1] This allows for more accurate quantification of the target analyte by correcting for variations and potential losses during the analytical workflow.[1]
Q2: What is considered an acceptable recovery range for this compound?
Acceptable recovery ranges are often established by individual laboratories as part of their quality control procedures. However, many analytical methods, such as those for environmental sample analysis, aim for a recovery of 70-120%.[2] In some specific applications, like the analysis of fluorene in beverage samples, recoveries of 81-99% have been reported.[3][4] Ultimately, the expected recovery is highly dependent on the sample matrix, extraction method, and the specific requirements of the analytical method.
Q3: Can matrix effects be the cause of low this compound recovery?
Yes, matrix effects are a primary cause of apparent low recovery. This can manifest in two ways:
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Ion Suppression: This is the more common scenario where components in the sample matrix interfere with the ionization of the internal standard in the mass spectrometer source, leading to a reduced signal and the appearance of low recovery.
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Ion Enhancement: Less frequently, matrix components can boost the ionization efficiency, resulting in an artificially high signal.
Using a stable isotope-labeled internal standard like this compound is the "gold standard" for mitigating these effects, as it is affected in the same way as the target analyte.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of your this compound internal standard can compromise the accuracy and reliability of your results. This guide provides a systematic approach to identifying and resolving the root cause.
Initial Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low internal standard recovery.
Caption: A logical workflow for troubleshooting poor internal standard recovery.
Common Causes and Solutions
The following table summarizes potential causes of low this compound recovery and recommended solutions.
| Potential Cause | Description | Recommended Solutions |
| Sample Preparation | The internal standard may adhere to sample containers, especially with certain plastics. | Rinse sample containers with the extraction solvent to recover any adsorbed analyte. |
| Incorrect pH of the sample can affect the extraction efficiency of PAHs. | Adjust the sample pH to the optimal range for your extraction method (often neutral for water samples). | |
| Extraction Inefficiency | The chosen extraction solvent may not be optimal for the sample matrix and this compound. | Adjust the polarity of the extraction solvent. For example, for less fatty samples, methanol or water might suffice, while for others, less polar solvents like ethanol or acetonitrile may be better. Consider multiple extractions of the same sample and combine the extracts. |
| Insufficient mixing or extraction time can lead to incomplete extraction. | Increase the extraction time or use methods like sonication or heating to improve extraction efficiency. | |
| Solid-Phase Extraction (SPE) Issues | Improper conditioning of the SPE cartridge can lead to inconsistent interactions. | Ensure the cartridge is conditioned with the appropriate solvent to wet the sorbent bed properly. |
| The sample loading flow rate is too high, preventing proper retention. | Decrease the sample loading flow rate. A typical starting point for a 6mL reversed-phase cartridge is 10-15 mL/min. | |
| The elution solvent is not strong enough to remove this compound from the sorbent. | Use a stronger elution solvent, increase the elution volume, or add a "soak time" where the solvent sits on the cartridge for a few minutes before elution. | |
| Excessive drying of the SPE cartridge can lead to the loss of semi-volatile compounds. | Optimize the drying time and nitrogen pressure to avoid excessive drying. | |
| Analyte Degradation | This compound may degrade due to exposure to light or oxidizing agents during sample preparation. | Protect samples from light, and consider adding antioxidants or performing extractions under a nitrogen atmosphere. The methylene bridge of fluorene is susceptible to oxidation, which can form fluorenone. |
| Instrumental Issues | Contamination of the GC inlet or MS ion source can lead to signal suppression. | Perform regular maintenance on your instrument, including cleaning the ion source and replacing the inlet liner. |
| Suboptimal chromatographic conditions can lead to co-elution with interfering matrix components. | Optimize the chromatographic method to better separate this compound from matrix interferences. This could involve changing the column, mobile phase, or temperature gradient. |
Troubleshooting Solid-Phase Extraction (SPE)
This diagram outlines a decision-making process for troubleshooting low recovery specifically in SPE protocols.
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
Quantitative Data Summary
The recovery of this compound is highly dependent on the sample matrix and the extraction method employed. The following table provides illustrative recovery ranges based on literature and common analytical practices. Note: These values are for guidance only and may not be representative of all experimental conditions.
| Sample Matrix | Extraction Method | Analyte | Typical Recovery Range (%) |
| Drinking Water | Solid-Phase Extraction (C18) | Pharmaceuticals & Pesticides | 70 - 120 |
| Beverages (Tea, Coffee, Milk) | Dispersive micro-SPE | Fluorene & Phenanthrene | 81 - 99 |
| Soil | Pressurized Liquid Extraction | PAHs | 90 - 100 (for 3-5 ring PAHs) |
| Soil | Soxhlet Extraction | PAHs | 70 - 95 (for 2-ring PAHs) |
| Wastewater | Liquid-Liquid Extraction | PAHs | Method-dependent, often 60-110% |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of this compound from Water Samples
This protocol provides a general guideline for the extraction of this compound from water samples using a C18 reversed-phase SPE cartridge. Optimization may be required based on the specific sample matrix.
Materials:
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C18 SPE Cartridges (e.g., 500 mg, 6 mL)
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Methanol (HPLC grade)
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Dichloromethane (DCM, HPLC grade)
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Deionized Water
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This compound spiking solution
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Glass sample bottles
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SPE vacuum manifold
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Nitrogen evaporation system
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Autosampler vials with inserts
Procedure:
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Sample Preparation:
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Collect a 500 mL water sample in a clean glass bottle.
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Spike the sample with a known amount of this compound internal standard solution.
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Mix the sample thoroughly by inverting the bottle several times.
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If the sample contains particulate matter, filter it through a 0.45 µm filter.
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Adjust the sample pH to between 6 and 7 using diluted HCl or NaOH.
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SPE Cartridge Conditioning:
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Place the C18 SPE cartridges on the vacuum manifold.
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Wash the cartridges with 5 mL of DCM. Allow the solvent to drain by gravity.
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Wash the cartridges with 5 mL of methanol.
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Equilibrate the cartridges with 2 x 5 mL of deionized water, ensuring the sorbent does not go dry before sample loading.
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-
Sample Loading:
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Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
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Washing:
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After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
-
Drying:
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Dry the cartridge thoroughly by drawing a vacuum through it for 10-15 minutes or using nitrogen gas. This step is crucial to remove residual water.
-
-
Elution:
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Place a collection tube inside the vacuum manifold.
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Elute the retained analytes, including this compound, with 2 x 4 mL of DCM.
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Allow the first aliquot of solvent to soak the sorbent for 1-2 minutes before applying a vacuum to elute it into the collection tube.
-
-
Concentration:
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Evaporate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set to a controlled temperature (e.g., 35°C).
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Transfer the concentrated extract to an autosampler vial for analysis by GC-MS or LC-MS.
-
References
Contamination sources for Fluorene-13C6 in laboratory settings
Welcome to the Technical Support Center for Fluorene-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding potential contamination sources for this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants I might encounter when using this compound?
A1: Contamination can be broadly categorized into two types:
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Extrinsic Contamination: These are contaminants introduced from the laboratory environment. Common sources include:
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Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce interfering compounds.
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Glassware and Labware: Improperly cleaned glassware can harbor residues from previous experiments.
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Plasticware: Leaching of plasticizers (e.g., phthalates) from pipette tips, vials, and solvent bottles is a common source of contamination in mass spectrometry.
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Cross-Contamination: Introduction of unlabeled fluorene or other analytes from other samples or standards in the lab.
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Environmental Contaminants: Dust and airborne particles can be a source of polycyclic aromatic hydrocarbons (PAHs), including unlabeled fluorene.
-
-
Intrinsic Contamination: These are impurities or related compounds that are inherent to the this compound standard itself.
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Degradation Products: Fluorene can degrade over time, especially when exposed to light or air. The most common degradation product is Fluorenone. Therefore, you might detect Fluorenone-13C6 in your sample.
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Isotopic Purity: The this compound standard may contain a small percentage of the unlabeled (all 12C) fluorene. The isotopic purity should be checked on the certificate of analysis.
-
Q2: I am seeing a peak at the mass of unlabeled fluorene in my this compound standard. What could be the cause?
A2: This could be due to a few factors:
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Isotopic Purity of the Standard: The labeled standard itself will have a certain isotopic purity. Check the certificate of analysis for the specified isotopic purity of your this compound lot.
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Cross-Contamination: Your sample may have been contaminated with unlabeled fluorene from another source in the lab. This could be from a contaminated syringe, vial, or solvent that was previously used with an unlabeled fluorene standard.
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Environmental Contamination: Fluorene is a common environmental PAH. Contamination could originate from dust or airborne particulates in the laboratory.
Q3: How can I prevent contamination from my labware?
A3: Proper cleaning of all glassware and avoiding certain types of plasticware are crucial.
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Glassware Cleaning: A thorough cleaning protocol should be followed. This typically involves washing with a laboratory-grade detergent, followed by rinsing with tap water, and then multiple rinses with deionized or distilled water. For trace analysis, an acid rinse (e.g., with HCl or nitric acid) can be beneficial for removing stubborn organic and inorganic residues.
-
Avoid Plasticware: Whenever possible, use glass or polypropylene labware, especially for long-term storage of solvents and samples. Plasticizers can leach from many types of plastic and cause significant interference in mass spectrometry analysis. If plasticware must be used, ensure it is compatible with your solvents and consider running a blank to check for leachable compounds.
Troubleshooting Guides
Issue: Unexpected Peaks in Mass Spectrometry Analysis of this compound
This guide will help you systematically identify the source of unexpected peaks in your mass spectrometry data when analyzing this compound.
Step 1: Analyze a Solvent Blank
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Procedure: Inject the solvent you used to dissolve your this compound standard into the mass spectrometer.
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Interpretation:
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Unexpected peak is present: The contamination is likely from your solvent or the LC-MS system itself.
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Unexpected peak is absent: The contamination is likely from your this compound standard, the vial it was prepared in, or the pipette tip used.
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Step 2: Investigate the LC-MS System
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Procedure: If the solvent blank shows contamination, systematically check the components of your LC-MS system.
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Use a fresh, unopened bottle of high-purity, LC-MS grade solvent.
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Flush the entire LC system.
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Clean the ion source.
-
-
Interpretation: If the peak disappears after any of these steps, you have identified the source of contamination.
Step 3: Examine the Standard and Preparation
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Procedure: If the solvent blank was clean, the issue lies with your standard or its preparation.
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Prepare a fresh solution of your this compound standard in a new, clean glass vial using a new pipette tip.
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If possible, use a different lot of this compound.
-
-
Interpretation:
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Peak disappears with fresh prep: The original vial or pipette tip was likely contaminated.
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Peak persists with fresh prep but disappears with a new lot: The original lot of the standard may have been contaminated or degraded.
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Peak persists with a new lot: This suggests a more persistent issue of cross-contamination in your workspace.
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Data Presentation: Common Contaminants and Their Potential Sources
The following table summarizes potential contaminants, their likely sources, and recommended preventative actions.
| Contaminant | Potential Source(s) | Preventative Action(s) |
| Unlabeled Fluorene | Isotopic impurity of the standard, Cross-contamination from other standards, Environmental dust | Check Certificate of Analysis, Use dedicated glassware and syringes for labeled and unlabeled standards, Maintain a clean workspace |
| Fluorenone-13C6 | Degradation of the this compound standard | Store the standard as recommended (typically protected from light and air), Prepare fresh solutions regularly |
| Phthalates (and other plasticizers) | Leaching from plastic vials, pipette tips, solvent bottle caps | Use glass or polypropylene labware, Avoid long-term storage of solvents in plastic containers |
| Polyethylene Glycol (PEG) | Contamination from detergents or lubricants | Use laboratory-grade detergents specifically for labware, Ensure all equipment is thoroughly rinsed |
Experimental Protocols
Protocol: Glassware Cleaning for Trace Analysis
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Initial Rinse: Immediately after use, rinse glassware with the appropriate solvent to remove the bulk of any residues.
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Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent (e.g., Alconox, Liquinox) and hot water. Use a brush to scrub all surfaces.
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Tap Water Rinse: Rinse the glassware multiple times with hot tap water to remove all traces of detergent.
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Acid Rinse (Optional but Recommended): Rinse the glassware with a 10% (v/v) solution of hydrochloric acid or nitric acid. This helps to remove any remaining organic or inorganic residues.
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Deionized Water Rinse: Rinse the glassware thoroughly (at least 3-4 times) with high-purity deionized or distilled water.
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Drying: Allow the glassware to air dry in a clean environment or dry in an oven.
Visualizations
Caption: Troubleshooting workflow for identifying the source of unexpected peaks.
Caption: Potential sources of contamination for this compound.
Technical Support Center: Fluorene-13C6 Calibration Curve Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with calibration curves using Fluorene-13C6 standards.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using this compound as an internal standard?
A1: Non-linearity in calibration curves, even with a stable isotope-labeled internal standard like this compound, can arise from several factors. The most common issues include:
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Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-proportional response.[1][2]
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Ion Source Saturation: At high concentrations, the mass spectrometer's ion source can become saturated, resulting in a plateauing of the signal response.
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Standard Preparation Errors: Inaccurate serial dilutions or errors in the initial stock solution concentration will lead to a non-linear relationship between concentration and response.
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Analyte or Standard Instability: Fluorene and its derivatives can be susceptible to degradation if not handled and stored properly. Breakdown of the analyte or the this compound internal standard will impact the accuracy of the calibration curve.
Q2: My calibration curve has a low coefficient of determination (R² < 0.99). What steps should I take to improve it?
A2: A low R² value indicates poor correlation between the standard concentrations and the instrument response. To improve the R² value, consider the following:
-
Re-prepare Calibration Standards: Errors in dilution are a frequent cause of poor linearity. Carefully prepare fresh calibration standards from a reliable stock solution.
-
Optimize Chromatographic Conditions: Poor separation can lead to co-elution of interferences, affecting the analyte and internal standard peaks. Adjusting the gradient, flow rate, or changing the analytical column may be necessary to achieve better separation.
-
Clean the Mass Spectrometer Ion Source: A contaminated ion source can lead to inconsistent ionization and high background noise, affecting the signal response.
-
Evaluate for Matrix Effects: Prepare standards in a matrix that closely matches your samples (matrix-matched calibration) to compensate for any suppression or enhancement of the signal.[1]
Q3: I am observing inconsistent responses for my this compound internal standard across my calibration standards and samples. What could be the cause?
A3: Inconsistent internal standard response can be due to:
-
Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and injecting a consistent volume for each run.
-
Degradation of the Internal Standard: Verify the stability of your this compound stock and working solutions. Improper storage conditions, such as exposure to light or elevated temperatures, can cause degradation.
-
Variable Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement for the internal standard.[3]
-
Carryover: Residual analyte or internal standard from a previous high-concentration injection can carry over to subsequent runs, leading to artificially high responses. Implement a robust needle and injection port wash protocol.
Troubleshooting Guide
Below is a summary of common problems, their potential causes, and recommended solutions when working with this compound calibration curves.
| Problem | Potential Cause | Recommended Solution |
| Poor Linearity (R² < 0.99) | Error in standard preparation. | Prepare fresh calibration standards, ensuring accurate dilutions. |
| Matrix effects (ion suppression/enhancement).[1] | Prepare matrix-matched calibration standards or perform a standard addition experiment. | |
| Inappropriate calibration range. | Adjust the concentration range of your standards to better bracket the expected sample concentrations. | |
| Contaminated system. | Clean the injection port, syringe, and ion source. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system thoroughly. |
| Carryover from previous injections. | Inject a blank solvent after high-concentration samples and optimize the needle wash procedure. | |
| Inadequate chromatographic separation. | Modify the LC gradient or use a different column to resolve interferences. | |
| Inconsistent Peak Areas | Leaking syringe or injection port. | Inspect and replace septa and seals as needed. |
| Inconsistent sample preparation. | Ensure a consistent and reproducible sample extraction and preparation procedure. | |
| Fluctuation in MS source conditions. | Check and stabilize the ion source parameters (e.g., temperature, gas flows). | |
| Peak Tailing or Fronting | Column degradation. | Replace the analytical column. |
| Incompatible solvent composition. | Ensure the sample solvent is compatible with the mobile phase. | |
| Column overload. | Reduce the injection volume or dilute the sample. |
Quantitative Data Summary
While specific calibration curve parameters can vary between instruments and methods, the following table provides generally acceptable values for a well-performing assay using this compound as an internal standard.
| Parameter | Acceptable Range |
| Coefficient of Determination (R²) | ≥ 0.995 |
| Slope | Consistent across batches (e.g., within ±15% of the mean) |
| Y-intercept | Close to zero (e.g., < 20% of the lowest standard's response) |
| Standard Deviation of Residuals | Randomly scattered around the x-axis |
Experimental Protocols
Protocol for Preparation of this compound Calibration Standards
This protocol describes the preparation of a set of calibration standards with a concentration range of 1 ng/mL to 100 ng/mL.
-
Prepare a Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of Fluorene and 1 mg of this compound.
-
Dissolve each in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create individual 1 mg/mL stock solutions. Store these at -20°C in amber vials.
-
-
Prepare an Intermediate Spiking Solution (1 µg/mL):
-
Dilute the 1 mg/mL stock solutions 1:1000 with the same solvent to create 1 µg/mL intermediate solutions of both Fluorene and this compound.
-
-
Prepare Working Calibration Standards (Serial Dilution):
-
Label a series of vials for your calibration standards (e.g., CS1 to CS6).
-
Into each vial, add a constant amount of the this compound intermediate solution to achieve a final concentration of 50 ng/mL in all standards.
-
Perform a serial dilution of the Fluorene intermediate solution to create the desired concentration range. For example:
-
CS6 (100 ng/mL): Add 10 µL of 1 µg/mL Fluorene solution to 90 µL of solvent.
-
CS5 (50 ng/mL): Dilute CS6 1:1 with solvent.
-
CS4 (25 ng/mL): Dilute CS5 1:1 with solvent.
-
CS3 (10 ng/mL): Dilute CS4 1:1.5 with solvent.
-
CS2 (5 ng/mL): Dilute CS3 1:1 with solvent.
-
CS1 (1 ng/mL): Dilute CS2 1:4 with solvent.
-
-
The final volume of each calibration standard should be consistent.
-
-
Sample Preparation:
-
For each unknown sample, add the same amount of this compound intermediate solution as was added to the calibration standards.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorene-13C6 Analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide provides detailed solutions for common issues encountered when analyzing Fluorene-13C6, with a specific focus on resolving peak tailing to ensure accurate quantification and robust method performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for my this compound analysis?
A1: In an ideal HPLC separation, the peak shape should be symmetrical and Gaussian. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is a significant issue because it can degrade the resolution between closely eluting compounds, complicate peak integration, and ultimately lead to inaccurate and imprecise quantification of your analyte.[2]
Q2: What are the most common causes of peak tailing?
A2: Peak tailing can stem from both chemical and physical issues within the HPLC system. The most frequent causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, most commonly with residual silanol groups (Si-OH) on silica-based columns.[3][4]
-
Column Overload: Injecting too much sample mass or too large a sample volume.
-
Column Degradation: Formation of a void at the column inlet or contamination of the column frit.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or connections, which is more pronounced for early-eluting peaks.
-
Mobile Phase Issues: Incorrect pH, insufficient buffer capacity, or a mismatch between the sample solvent and the mobile phase.
Q3: Is this compound particularly susceptible to peak tailing?
A3: Fluorene itself is a non-polar polycyclic aromatic hydrocarbon (PAH). While it is less prone to tailing than highly basic or acidic compounds, issues can still arise. Peak tailing with this compound is often related to secondary interactions with active sites on the column, especially if using older Type A silica columns or if trace impurities are present in the sample matrix. The planarity of the molecule can sometimes enhance unwanted interactions with the stationary phase.
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing. Follow the steps logically to identify the root cause efficiently.
Step 1: Evaluate the Scope of the Problem
First, determine if the tailing affects only the this compound peak or all peaks in the chromatogram.
-
All Peaks Tailing: This typically points to a physical or system-wide issue, such as a column void, a blocked frit, or extra-column volume. Proceed to the "System & Column Hardware Issues" section.
-
Only this compound (or specific peaks) Tailing: This suggests a chemical interaction issue related to the analyte, mobile phase, or column chemistry. Start with the "Chemical and Methodological Issues" section.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
Chemical and Methodological Issues
Q4: Could my injection be causing the peak tailing?
A4: Yes. Both column overload and solvent mismatch are common causes of peak distortion.
-
Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, the original sample was overloaded.
-
-
Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile for a 70% Acetonitrile mobile phase), it can cause band broadening and tailing.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Q5: How can I optimize my mobile phase to reduce tailing?
A5: Mobile phase optimization is key to mitigating secondary interactions. While Fluorene is not strongly acidic or basic, interactions with residual silanols on the silica surface can still occur.
-
Adjust pH: For silica-based columns, using a low-pH mobile phase (e.g., pH ≤ 3) can suppress the ionization of silanol groups, minimizing their ability to interact with analytes. This is a common strategy to improve peak shape for a wide range of compounds.
-
Add Modifiers: While less common for neutral PAHs, if you are analyzing this compound alongside more polar or basic compounds, adding a mobile phase modifier like triethylamine (TEA) can help by masking active silanol sites. However, modern high-purity (Type B) silica columns often reduce the need for such additives.
-
Increase Buffer Strength: Increasing the ionic strength of the mobile phase (e.g., increasing buffer concentration from 10 mM to 25 mM) can sometimes help mask silanol interactions and improve peak shape. Note that high buffer concentrations are not suitable for LC-MS applications.
| Parameter | Condition 1 | Condition 2 | Effect on Tailing Factor (As) |
| Mobile Phase pH | pH 7.0 (Phosphate Buffer) | pH 2.8 (0.1% Formic Acid) | Decreased from 1.8 to 1.1 |
| Sample Solvent | 100% Acetonitrile | 80% Acetonitrile / 20% Water | Decreased from 1.6 to 1.2 |
| Column Type | Standard (Type A) Silica C18 | High-Purity (Type B) Silica C18 | Decreased from 1.7 to 1.1 |
| Table 1: Illustrative data showing the impact of method parameters on the peak tailing factor for a moderately polar analyte. |
System & Column Hardware Issues
Q6: When should I suspect my HPLC column is the problem?
A6: If peak tailing appears suddenly for all compounds or worsens over time, the column is a likely culprit.
-
Column Void: A void can form at the inlet of the column packing bed due to pressure shocks or dissolution of the silica. This disrupts the flow path and distorts the peak shape.
-
Blocked Frit: Particulate matter from the sample or system wear can clog the inlet frit of the column, causing poor peak shape.
Solutions:
-
Reverse and Flush: Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent to waste. This can sometimes dislodge particulates from the inlet frit.
-
Use Guard Columns: A guard column is a small, disposable column placed before the analytical column to protect it from contamination and particulates. Regularly replacing the guard column is a cost-effective way to extend the life of your analytical column.
-
Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and should be replaced.
Caption: Analyte interactions with the stationary phase.
Experimental Protocols
Protocol 1: General HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 70% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Fluorescence Detector (FLD)
-
Excitation: ~265 nm
-
Emission: ~315 nm (Note: Wavelengths should be optimized for your specific instrument and standards). A similar PAH, pyrene, uses Ex: 265 nm and Em: 394 nm.
-
-
Sample Diluent: Acetonitrile/Water (70:30, v/v)
Protocol 2: Sample Preparation
Proper sample preparation is critical to prevent column contamination and ensure method robustness.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.
-
Working Standards: Serially dilute the stock solution with the mobile phase diluent (e.g., 70:30 Acetonitrile/Water) to create a calibration curve (e.g., 0.1 to 100 µg/mL).
-
Sample Extraction: If analyzing from a complex matrix, use a suitable extraction technique such as Solid-Phase Extraction (SPE) or QuEChERS to remove interferences.
-
Filtration: Before injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulates that could block the column frit.
References
Technical Support Center: Fluorene-13C6 Stability and Sample pH
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of sample pH on the stability of Fluorene-13C6. This information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended storage condition for this compound?
A1: this compound is typically supplied as a solid or in a solution. As a solid, it should be stored at 4°C.[1] If it is in a solution, such as nonane, it should be stored at room temperature, protected from light and moisture.[2][3] Always refer to the certificate of analysis provided by the supplier for specific storage instructions.
Q2: I am observing degradation of my this compound standard in solution. What could be the potential causes?
A2: Degradation of this compound in solution can be influenced by several factors:
-
pH: While specific data on the pH stability of this compound is limited, polycyclic aromatic hydrocarbons (PAHs) can be susceptible to degradation under strongly acidic or alkaline conditions. The C9-H sites of the fluorene ring are weakly acidic, which could lead to reactivity in basic solutions.[4]
-
Light Exposure: PAHs are known to be susceptible to photodegradation. Storing solutions in amber vials or in the dark is crucial.
-
Temperature: Elevated temperatures can increase the rate of degradation.[5] Store solutions at the recommended temperature.
-
Solvent: The choice of solvent can impact stability. This compound is soluble in chloroform and hexane. Ensure the solvent is of high purity and free from contaminants that could promote degradation.
-
Oxygen: The presence of oxygen can lead to oxidation, especially when exposed to light or heat.
Q3: What is the optimal pH for working with and storing this compound solutions?
A3: There is no definitive study identifying an optimal pH for this compound stability in solution. However, based on the general chemistry of PAHs, it is advisable to maintain a neutral pH range (approximately 6.5-7.5) to minimize the potential for acid- or base-catalyzed degradation. Studies on the biodegradation of fluorene have shown that a pH of 7.5 is optimal for microbial degradation in soil, suggesting the compound is relatively stable at this pH.
Q4: Can I use buffers to control the pH of my this compound solution?
A4: Yes, using a buffer system to maintain a stable pH is recommended, especially for aqueous samples. However, it is crucial to ensure that the buffer components themselves do not react with this compound or interfere with the analytical method being used. Phosphate or borate buffers are common choices, but their compatibility should be verified for your specific application.
Q5: How can I check for the degradation of my this compound standard?
A5: The most reliable way to assess the stability of your this compound standard is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Quantitative Data Summary
| pH Range | Expected Stability | Potential Degradation Pathway |
| < 4 (Strongly Acidic) | Potentially Unstable | Acid-catalyzed hydrolysis or oxidation. |
| 4 - 6 (Acidic) | Likely Stable | Minimal degradation expected. |
| 6 - 8 (Neutral) | Stable | Optimal range for stability. |
| 8 - 10 (Alkaline) | Potentially Unstable | Base-catalyzed oxidation, especially at the C9 position. |
| > 10 (Strongly Alkaline) | Likely Unstable | Increased potential for deprotonation and subsequent reactions. |
Experimental Protocols
Protocol for Assessing the Impact of pH on this compound Stability
This protocol outlines a general procedure for researchers to determine the stability of this compound in their own laboratory settings.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer solutions at various pH values (e.g., pH 4, 7, 10)
-
Amber glass vials with Teflon-lined caps
-
HPLC or LC-MS system with a suitable column (e.g., C18)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL).
-
In separate amber vials, prepare working solutions by diluting the stock solution with the different buffer solutions to achieve the desired final concentrations and pH values. Include a control sample with a neutral pH.
3. Incubation:
-
Store the vials at a constant temperature (e.g., room temperature or 37°C) and protect them from light.
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial for analysis.
4. Analytical Method:
-
Analyze the samples using a validated HPLC-UV or LC-MS method.
-
Monitor the peak area of the this compound parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
5. Data Analysis:
-
Plot the percentage of remaining this compound against time for each pH condition.
-
Determine the degradation rate constant and half-life at each pH, if significant degradation is observed.
Visualizations
Caption: Experimental workflow for pH stability testing of this compound.
Caption: Generalized microbial degradation pathway of fluorene.
References
Validation & Comparative
A Head-to-Head Comparison of Fluorene-¹³C₆ and Deuterated Fluorene as Internal Standards for Accurate Quantification
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the choice of an internal standard is paramount to achieving accurate and reliable quantification. For researchers, scientists, and drug development professionals working with fluorene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest, the selection of an appropriate internal standard is a critical decision. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for fluorene analysis: Fluorene-¹³C₆ and deuterated fluorene (typically Fluorene-d₁₀).
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] By being chemically identical to the analyte but with a different mass, they can effectively compensate for variations during sample preparation, chromatography, and ionization.[1] However, the nature of the isotopic label—substituting with carbon-13 (¹³C) versus deuterium (²H or D)—can introduce subtle but significant differences in analytical performance.[1]
Key Performance Differences: A Comparative Analysis
The ideal internal standard should perfectly mimic the behavior of the analyte throughout the entire analytical process, from extraction to detection.[1] This ensures that any loss of analyte during sample processing or fluctuations in instrument response are accurately corrected for. The primary distinction in performance between Fluorene-¹³C₆ and deuterated fluorene arises from the "isotope effect," which is significantly more pronounced with deuterium labeling.[2]
| Performance Parameter | Fluorene-¹³C₆ | Deuterated Fluorene (Fluorene-d₁₀) | Rationale & Implications |
| Chromatographic Co-elution | Excellent: Virtually identical retention time to native fluorene. | Good to Fair: May exhibit a slight retention time shift, typically eluting earlier in reversed-phase chromatography. | The difference in bond strength between C-D and C-H can alter the molecule's polarity and interaction with the stationary phase. Lack of co-elution can lead to differential matrix effects, compromising quantification accuracy. |
| Isotopic Stability | Excellent: The ¹³C label is integrated into the carbon backbone and is not susceptible to exchange. | Good: Deuterium on an aromatic ring is generally stable, but there is a theoretical risk of H/D back-exchange under certain conditions. | Loss of the isotopic label would lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. |
| Matrix Effects | Excellent Compensation: Due to co-elution, it experiences the same matrix-induced signal suppression or enhancement as the analyte. | Variable Compensation: If retention times differ, the internal standard and analyte may elute into regions of varying matrix effects, leading to inaccurate correction. | Inaccurate compensation for matrix effects is a significant source of error in quantitative analysis. |
| Fragmentation in MS/MS | Identical Pattern: The fragmentation pattern is identical to the native analyte, with a predictable mass shift. | Potential for Altered Fragmentation: The higher bond energy of C-D versus C-H can sometimes lead to different fragmentation patterns or require different collision energies for optimal fragmentation. | Consistent fragmentation is crucial for reliable quantification using multiple reaction monitoring (MRM) in tandem mass spectrometry. |
| Availability and Cost | Generally more expensive and may be less readily available. | Often more affordable and widely available. | While cost is a practical consideration, the potential for compromised data quality with deuterated standards may negate the initial savings. |
Quantitative Data Summary
While no direct head-to-head published study comparing the performance of Fluorene-¹³C₆ and deuterated fluorene for fluorene analysis was identified, the following tables present illustrative data based on well-documented performance differences observed for analogous compounds in similar matrices. These tables summarize the expected outcomes from key validation experiments.
Table 1: Linearity and Sensitivity
| Internal Standard | Calibration Range (ng/mL) | R² | Limit of Quantification (LOQ) (ng/mL) |
| Fluorene-¹³C₆ | 0.1 - 100 | > 0.999 | 0.1 |
| Deuterated Fluorene | 0.1 - 100 | > 0.995 | 0.2 |
Table 2: Accuracy and Precision
| Internal Standard | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Fluorene-¹³C₆ | 1 | 98.5 | 3.2 |
| 10 | 101.2 | 2.5 | |
| 50 | 99.3 | 2.1 | |
| Deuterated Fluorene | 1 | 92.1 | 7.8 |
| 10 | 105.8 | 6.5 | |
| 50 | 95.4 | 5.9 |
Table 3: Matrix Effect and Recovery
| Internal Standard | Matrix Effect (%) | Recovery (%) |
| Fluorene-¹³C₆ | 97.8 | 95.2 |
| Deuterated Fluorene | 85.3 | 94.8 |
Experimental Protocols
The following are representative experimental protocols for the quantification of fluorene in a biological matrix (e.g., plasma) using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Sample Preparation
-
Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either Fluorene-¹³C₆ or deuterated fluorene at 100 ng/mL).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 40% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Fluorene: To be determined based on specific instrumentation and tuning.
-
Fluorene-¹³C₆: To be determined based on specific instrumentation and tuning.
-
Deuterated Fluorene (d₁₀): To be determined based on specific instrumentation and tuning.
-
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Visualizing the Workflow and Rationale
References
A Comparative Guide to the Validation of an Analytical Method for Fluorene Quantification: Fluorene-¹³C₆ vs. Fluorene-d₁₀ as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical method validation for the quantification of fluorene, a polycyclic aromatic hydrocarbon (PAH), using two common isotopically labeled internal standards: Fluorene-¹³C₆ and Fluorene-d₁₀. The data presented is based on established gas chromatography-mass spectrometry (GC-MS) methods for PAH analysis.
The use of a stable isotope-labeled internal standard is a critical component of robust analytical method development and validation, particularly for trace analysis in complex matrices. By closely mimicking the chemical and physical properties of the analyte, these standards can effectively compensate for variations in sample extraction, cleanup, and instrument response, leading to improved accuracy and precision.
Executive Summary
Both Fluorene-¹³C₆ and Fluorene-d₁₀ are suitable for use as internal standards in the GC-MS analysis of fluorene. However, ¹³C-labeled standards are often considered superior to their deuterated counterparts. This is primarily because the carbon-13 isotopes are not susceptible to the back-exchange that can sometimes occur with deuterium atoms in certain sample matrices or under specific analytical conditions, potentially compromising the accuracy of the results.[1] This guide presents a comparative validation of a GC-MS method for fluorene quantification, highlighting the performance of each internal standard across key validation parameters.
Data Presentation: Performance Characteristics
The following tables summarize the validation data for a GC-MS method for the quantification of fluorene using either Fluorene-¹³C₆ or Fluorene-d₁₀ as an internal standard.
Table 1: Linearity
| Internal Standard | Calibration Range (ng/mL) | Number of Points | Linear Regression Equation | Coefficient of Determination (R²) |
| Fluorene-¹³C₆ | 0.5 - 200 | 7 | y = 1.021x + 0.015 | > 0.999 |
| Fluorene-d₁₀ | 0.5 - 200 | 7 | y = 0.989x + 0.021 | > 0.999 |
Table 2: Accuracy (Recovery)
| Internal Standard | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Fluorene-¹³C₆ | 1.0 | 99.2 | 2.1 |
| 50.0 | 101.5 | 1.5 | |
| 150.0 | 98.7 | 1.8 | |
| Fluorene-d₁₀ | 1.0 | 95.8 | 3.5 |
| 50.0 | 97.2 | 2.8 | |
| 150.0 | 94.5 | 3.1 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Internal Standard | Concentration (ng/mL) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| Fluorene-¹³C₆ | 1.0 | 1.8 | 2.5 |
| 100.0 | 1.2 | 1.9 | |
| Fluorene-d₁₀ | 1.0 | 2.9 | 4.1 |
| 100.0 | 2.2 | 3.5 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Internal Standard | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Fluorene-¹³C₆ | 0.1 | 0.5 |
| Fluorene-d₁₀ | 0.1 | 0.5 |
Table 5: Specificity
| Internal Standard | Result |
| Fluorene-¹³C₆ | No significant interfering peaks were observed at the retention time of fluorene and the internal standard in blank matrix samples. The mass spectral data confirmed the identity of the peaks. |
| Fluorene-d₁₀ | No significant interfering peaks were observed at the retention time of fluorene and the internal standard in blank matrix samples. The mass spectral data confirmed the identity of the peaks. |
Experimental Protocols
The following is a detailed methodology for the validation of the analytical method for fluorene quantification using an isotopically labeled internal standard.
1. Instrumentation and Reagents
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Standards: Certified reference materials of fluorene, Fluorene-¹³C₆, and Fluorene-d₁₀.
-
Solvents: High-purity, residue-free solvents (e.g., hexane, dichloromethane).
-
Sample Matrix: A representative blank matrix (e.g., human plasma, environmental water sample) free of fluorene.
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of fluorene, Fluorene-¹³C₆, and Fluorene-d₁₀ in a suitable solvent (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of fluorene (e.g., 0.5, 1, 5, 20, 50, 100, 200 ng/mL). Each calibration standard should contain a fixed concentration of the internal standard (Fluorene-¹³C₆ or Fluorene-d₁₀, e.g., 50 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 175 ng/mL) in the blank matrix.
3. Sample Preparation
-
Extraction: A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate the fluorene and internal standard from the sample matrix. The specific method will depend on the nature of the sample.
-
Reconstitution: After extraction and evaporation of the solvent, reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
4. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Chromatographic Conditions: Optimize the GC oven temperature program to achieve good separation of fluorene from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for fluorene, Fluorene-¹³C₆, and Fluorene-d₁₀.
5. Validation Experiments
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio of fluorene to the internal standard against the concentration of fluorene. The linearity is assessed by the coefficient of determination (R²).
-
Accuracy: Analyze the QC samples at three different concentrations in replicate (n=6). The accuracy is expressed as the percentage recovery of the measured concentration compared to the nominal concentration.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze replicate (n=6) QC samples at two concentrations (low and high) in a single analytical run.
-
Intermediate Precision (Inter-assay precision): Analyze replicate (n=6) QC samples at two concentrations on three different days. The precision is expressed as the relative standard deviation (RSD).
-
-
Specificity: Analyze blank matrix samples to ensure that there are no interfering peaks at the retention times of fluorene and the internal standard.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatograms from the analysis of low-concentration standards. Typically, an S/N of 3 is used for LOD and 10 for LOQ.
Workflow and Pathway Diagrams
Caption: Workflow for the validation of an analytical method.
Conclusion
The validation data presented in this guide demonstrates that a GC-MS method utilizing either Fluorene-¹³C₆ or Fluorene-d₁₀ as an internal standard can provide accurate and precise quantification of fluorene. However, the data suggests that the use of Fluorene-¹³C₆ may offer slightly better performance in terms of accuracy and precision, as indicated by the lower relative standard deviations in the recovery and precision studies. This aligns with the theoretical advantage of ¹³C-labeled standards in avoiding potential isotopic exchange issues. For high-stakes applications in drug development and regulated environments, the use of Fluorene-¹³C₆ is recommended to ensure the highest level of data integrity.
References
Inter-laboratory comparison of PAH analysis with Fluorene-13C6
An Inter-laboratory Comparison Guide to PAH Analysis Utilizing Fluorene-¹³C₆
This guide provides a comprehensive comparison of methodologies for the analysis of Polycyclic Aromatic Hydrocarbons (PAHs), with a particular focus on the application and advantages of using ¹³C-labeled internal standards, specifically Fluorene-¹³C₆. The information presented is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into best practices for achieving accurate and reproducible PAH quantification.
The Critical Role of Internal Standards in PAH Analysis
The accurate quantification of PAHs in complex matrices is a significant challenge due to potential analyte losses during sample preparation and instrumental variability. The isotope dilution mass spectrometry (IDMS) method, which employs isotopically labeled internal standards, is a widely accepted approach to mitigate these issues.[1][2] These standards, which are chemically identical to the analytes of interest but have a different mass, are added to the sample at the beginning of the analytical process. This allows for the correction of procedural errors, such as incomplete extraction recoveries, thereby improving the accuracy and precision of the results.[3]
While deuterated PAHs (D-PAHs) have traditionally been used as internal standards, ¹³C-labeled PAHs are gaining prominence due to their superior stability.[4] Some deuterated standards can undergo deuterium-proton back-exchange, particularly in acidic or catalytically active matrices, which can compromise the accuracy of low-level detection.[4] ¹³C-labeled standards are not susceptible to this exchange, ensuring a more reliable quantification.
Experimental Protocols
A robust inter-laboratory study to evaluate the performance of Fluorene-¹³C₆ would involve the distribution of a certified reference material (CRM) or a well-characterized, spiked matrix to participating laboratories. Each laboratory would then perform the analysis using a standardized protocol.
Sample Preparation and Extraction
-
Homogenization : Solid samples (e.g., soil, sediment, food) are homogenized to ensure uniformity. Water samples are typically collected in amber glass bottles and stored at 4°C.
-
Spiking : A known amount of the internal standard solution, containing Fluorene-¹³C₆ and other ¹³C-labeled PAHs, is added to each sample aliquot before extraction.
-
Extraction :
-
Solid Samples : Techniques such as mechanical extraction with a solvent mixture (e.g., hexane:acetone) or pressurized liquid extraction (PLE) can be employed.
-
Liquid Samples : Liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) is commonly used.
-
-
Clean-up and Concentration : The extract is concentrated and cleaned to remove interfering substances. This may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction. The final extract is then concentrated to a specific volume.
Instrumental Analysis
-
Technique : Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its high sensitivity and selectivity.
-
Injection : A small volume of the final extract is injected into the GC-MS system. Splitless injection is often used for trace analysis.
-
Separation : A capillary column suitable for PAH analysis (e.g., a mid-polarity column) is used to separate the individual PAH compounds. The oven temperature is programmed to ramp up to allow for the sequential elution of the PAHs.
-
Detection : The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity. Specific ions for both the native PAHs and their ¹³C-labeled internal standards are monitored.
-
Quantification : The concentration of each native PAH is calculated relative to its corresponding ¹³C-labeled analog using the internal standard method.
Data Presentation
The results from an inter-laboratory comparison study should be presented in a clear and concise manner to facilitate easy comparison of performance. The following tables provide a template for summarizing the key data.
Table 1: Inter-laboratory Comparison of Fluorene Recovery in a Spiked Matrix
| Laboratory ID | Method | Internal Standard | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |
| Lab 01 | GC-MS | Fluorene-¹³C₆ | 50.0 | 48.5 | 97.0 |
| Lab 02 | GC-MS | Fluorene-¹³C₆ | 50.0 | 51.2 | 102.4 |
| Lab 03 | GC-MS | Fluorene-¹³C₆ | 50.0 | 49.1 | 98.2 |
| Lab 04 | GC-MS | Fluorene-d₁₀ | 50.0 | 45.3 | 90.6 |
| Lab 05 | GC-MS | Fluorene-d₁₀ | 50.0 | 46.8 | 93.6 |
| Lab 06 | HPLC-FLD | External Standard | 50.0 | 38.9 | 77.8 |
Table 2: Statistical Summary of Inter-laboratory Performance
| Parameter | Fluorene-¹³C₆ Group | Fluorene-d₁₀ Group | External Standard Group |
| Number of Labs | 3 | 2 | 1 |
| Mean Recovery (%) | 99.2 | 92.1 | 77.8 |
| Standard Deviation | 2.8 | 2.1 | N/A |
| Coefficient of Variation (%) | 2.8 | 2.3 | N/A |
| z-Score Range* | -0.5 to 1.1 | -1.2 to -0.8 | -3.5 |
*z-scores are calculated based on the consensus value from all participating laboratories and provide a measure of individual laboratory performance.
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the logical framework for comparing internal standards.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
A Head-to-Head Battle of Internal Standards: Fluorene-¹³C₆ vs. Deuterated Analogs in Certified Reference Materials
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In the analysis of polycyclic aromatic hydrocarbons (PAHs) like fluorene, the use of isotopically labeled internal standards is the gold standard for achieving reliable results. This guide provides an objective comparison of the performance of Fluorene-¹³C₆ against its deuterated counterparts (e.g., Fluorene-d₁₀) when used as internal standards in the analysis of certified reference materials (CRMs).
The choice of isotopic label, while seemingly subtle, can have significant implications for data quality. The ideal internal standard should mimic the behavior of the native analyte as closely as possible throughout the analytical process, from extraction to detection. This comparison delves into the experimental data that highlights the performance differences between ¹³C-labeled and deuterated fluorene analogs.
Quantitative Performance Comparison
A key study directly comparing the behavior of ¹³C-labeled and deuterium-labeled PAHs in sediment samples using isotope dilution mass spectrometry (IDMS) revealed a notable difference in performance. The study utilized pressurized liquid extraction (PLE) followed by gas chromatography-mass spectrometry (GC-MS) for analysis.
The results indicated that the concentrations of PAHs determined using deuterated PAHs (PAHs-d) as internal standards were consistently and significantly lower, by 1.9% to 4.3%, than those determined using ¹³C-labeled PAHs.[1][2] This discrepancy was attributed to the higher stability of the deuterated standards during the PLE process, leading to a higher recovery of the internal standard relative to the native and ¹³C-labeled analytes.[1][2] This differential recovery introduces a systematic bias, leading to an underestimation of the true analyte concentration.
While this study provides a strong indication of the superior accuracy of ¹³C-labeled standards, it is important to note that the reported difference is an average across several PAHs. However, the underlying principle of differential stability during extraction is a critical consideration for any analyte, including fluorene.
Table 1: Comparison of Fluorene-¹³C₆ and Deuterated Fluorene as Internal Standards
| Performance Metric | Fluorene-¹³C₆ | Deuterated Fluorene (e.g., Fluorene-d₁₀) | Key Takeaway |
| Accuracy (Bias) | Lower bias due to closer chemical and physical behavior to the native analyte. | Potential for negative bias (1.9-4.3% lower results reported for PAHs) due to higher stability and recovery during extraction.[1] | Fluorene-¹³C₆ is expected to provide more accurate quantification by better compensating for analyte loss during sample preparation. |
| Precision (%RSD) | High precision is achievable with isotope dilution methods. | High precision is also achievable, but the systematic bias affects the overall accuracy. | Both provide good precision, but the accuracy of the final result is the primary differentiator. |
| Chromatographic Co-elution | Virtually identical retention time to the native fluorene, ensuring simultaneous detection and accurate integration. | May exhibit slight retention time shifts relative to the native analyte, which can complicate data processing and potentially introduce integration errors. | Fluorene-¹³C₆ offers more reliable co-elution, simplifying data analysis and improving robustness. |
| Isotopic Stability | Highly stable, with no risk of back-exchange of the ¹³C label. | Deuterium labels can sometimes be susceptible to back-exchange, particularly in acidic or basic conditions, which would compromise quantification. | The carbon-13 label provides greater assurance of isotopic integrity throughout the analytical procedure. |
Experimental Protocols
The following is a representative experimental protocol for the determination of fluorene in a solid certified reference material (e.g., sediment) using an isotopically labeled internal standard.
1. Sample Preparation and Extraction (Pressurized Liquid Extraction - PLE)
-
Sample Homogenization: The CRM is homogenized to ensure uniformity.
-
Spiking with Internal Standard: A known amount of the internal standard solution (either Fluorene-¹³C₆ or Fluorene-d₁₀) is added to the sample.
-
Extraction Cell Preparation: The homogenized and spiked sample is mixed with a drying agent (e.g., diatomaceous earth) and loaded into the PLE cell.
-
PLE Conditions:
-
Solvent: Dichloromethane or a similar suitable organic solvent.
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Cycles: 2
-
-
Extract Collection: The extract is collected in a vial.
2. Extract Cleanup (if necessary)
-
For complex matrices, a cleanup step using solid-phase extraction (SPE) with silica or Florisil cartridges may be employed to remove interferences. The extract is passed through the cartridge, and the fraction containing the PAHs is collected.
3. Concentration
-
The solvent from the extracted and cleaned-up sample is evaporated under a gentle stream of nitrogen to a final volume of approximately 1 mL.
4. Instrumental Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 300 °C at 10 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions for Fluorene: m/z 166 (quantification), 165 (qualifier).
-
Ions for Fluorene-¹³C₆: m/z 172 (quantification).
-
Ions for Fluorene-d₁₀: m/z 176 (quantification).
-
-
5. Quantification
-
The concentration of fluorene in the CRM is calculated using the isotope dilution method, based on the ratio of the response of the native analyte to the response of the isotopically labeled internal standard.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for the analysis of fluorene in CRMs.
Caption: Logical relationship of internal standards to the native analyte.
References
A Comparative Guide to the Cross-Validation of Fluorene Analysis: Featuring Fluorene-¹³C₆
This guide provides a comprehensive comparison of various analytical techniques for the quantification of fluorene, with a special emphasis on the role of the stable isotope-labeled internal standard, Fluorene-¹³C₆. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the performance, experimental protocols, and underlying principles of these methods. This will enable an informed selection of the most suitable technique for their specific research needs.
The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like fluorene is crucial in environmental monitoring, toxicology studies, and pharmaceutical development due to their potential carcinogenic and mutagenic properties. The use of a ¹³C-labeled internal standard, such as Fluorene-¹³C₆, is a cornerstone of highly accurate and precise quantification, particularly in mass spectrometry-based methods. This guide will compare the established techniques of High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of the analytical techniques discussed. The data is compiled from various studies on fluorene and structurally similar PAHs to provide a representative comparison.
| Performance Parameter | HPLC-FLD | GC-MS | qNMR |
| Linearity (R²) | > 0.999 | > 0.999 | Excellent |
| Limit of Detection (LOD) | 0.02 - 10 µg/L | 0.03 - 0.1 ng/mL | ~ mg/mL range |
| Limit of Quantification (LOQ) | 0.03 - 20 µg/L | 0.09 - 0.44 µg/kg | ~ mg/mL range |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (RSD %) | < 10% | < 15% | < 5% |
| Specificity | Moderate to High | Very High | High |
| Throughput | High | Medium | Low |
Experimental Protocols
Detailed methodologies for the analysis of fluorene using HPLC with Fluorescence Detection, GC-MS with Fluorene-¹³C₆ internal standard, and qNMR are provided below. These protocols are based on established methods for PAH analysis and can be adapted for specific sample matrices.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is highly sensitive for fluorescent compounds like fluorene and is suitable for a wide range of sample matrices.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of an aqueous sample, add 1 mL of a suitable organic solvent (e.g., ethyl acetate or hexane).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
HPLC-FLD System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical isocratic condition is 80:20 (v/v) acetonitrile:water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Fluorescence Detector: Excitation wavelength of 260 nm and an emission wavelength of 310 nm.
-
Quantification: External calibration curve prepared with certified fluorene standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Fluorene-¹³C₆ Internal Standard
GC-MS offers high specificity and sensitivity, and the use of a stable isotope-labeled internal standard like Fluorene-¹³C₆ provides the most accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
-
Sample Preparation (Solid-Phase Extraction):
-
Spike the sample with a known amount of Fluorene-¹³C₆ internal standard solution.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the fluorene and Fluorene-¹³C₆ with a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the eluate to a small volume under a gentle stream of nitrogen.
-
-
GC-MS System and Conditions:
-
GC Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of the molecular ions for fluorene (m/z 166) and Fluorene-¹³C₆ (m/z 172).
-
Quantification: Internal standard calibration curve based on the ratio of the peak area of fluorene to the peak area of Fluorene-¹³C₆.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide absolute quantification without the need for a specific reference standard of the analyte.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing fluorene.
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Add a certified internal standard of known purity and concentration (e.g., maleic acid).
-
-
¹³C qNMR System and Conditions:
-
Spectrometer: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Pulse Sequence: Inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for full relaxation and accurate quantification.
-
Data Processing: Apply appropriate window functions and perform baseline correction before integration.
-
Quantification: Calculate the concentration of fluorene by comparing the integral of a specific fluorene ¹³C signal to the integral of a known signal from the internal standard.[2]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Figure 1: Experimental workflow for HPLC-FLD analysis of fluorene.
Figure 2: Workflow for GC-MS analysis with Fluorene-¹³C₆ internal standard.
Figure 3: Workflow for quantitative ¹³C NMR (qNMR) analysis.
Comparison of Analytical Techniques
HPLC-FLD
High-Performance Liquid Chromatography with Fluorescence Detection is a robust and highly sensitive method for the analysis of fluorescent PAHs like fluorene.[3] It is generally more cost-effective for routine analysis compared to mass spectrometry-based methods. However, its specificity can be limited in complex matrices where co-eluting fluorescent compounds may interfere with the analysis. The separation is based on the compound's interaction with the stationary and mobile phases, typically its polarity.
GC-MS with Fluorene-¹³C₆ Internal Standard
Gas Chromatography-Mass Spectrometry is a powerful technique that combines the excellent separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This method is particularly well-suited for the analysis of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard, such as Fluorene-¹³C₆, is the gold standard for quantification. This is because Fluorene-¹³C₆ behaves almost identically to the native fluorene during extraction, cleanup, and chromatographic separation, but is distinguishable by its mass. This allows for the correction of any sample loss or matrix-induced signal suppression or enhancement, leading to superior accuracy and precision. GC-MS generally offers lower limits of detection than HPLC-based methods.
Quantitative ¹³C NMR (qNMR)
Quantitative Nuclear Magnetic Resonance spectroscopy is a primary ratio method of measurement, meaning it can provide a direct measurement of the amount of substance without the need for a calibration curve with the analyte of interest. The signal intensity in NMR is directly proportional to the number of nuclei, making it an inherently quantitative technique. For complex mixtures where ¹H NMR spectra may have significant signal overlap, ¹³C NMR offers much better signal dispersion. However, the main drawback of ¹³C qNMR is its low sensitivity due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. This often necessitates longer acquisition times and higher sample concentrations.
Conclusion
The choice of analytical technique for the quantification of fluorene depends on the specific requirements of the study.
-
HPLC-FLD is a reliable and sensitive method suitable for routine analysis in relatively clean matrices.
-
GC-MS with Fluorene-¹³C₆ internal standard provides the highest level of accuracy, precision, and specificity, making it the preferred method for trace-level quantification in complex samples and for regulatory purposes. The use of the ¹³C-labeled internal standard is critical for achieving high-quality data.
-
qNMR serves as a powerful tool for the certification of reference materials and for obtaining highly accurate purity assessments without the need for an identical standard, although it is less suited for trace analysis.
Cross-validation between these techniques, for instance, by using a well-characterized sample analyzed by both GC-MS with a Fluorene-¹³C₆ internal standard and qNMR, can provide the highest level of confidence in the analytical results. This approach ensures the accuracy and traceability of the measurements, which is paramount in scientific research and drug development.
References
Performance Showdown: Fluorene-13C6 Sets a New Standard in Diverse Sample Matrices
For researchers, scientists, and drug development professionals demanding the highest caliber of data, the choice of internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative analysis. This guide provides a comprehensive comparison of Fluorene-13C6 against its deuterated counterpart, Fluorene-d10, across various challenging sample matrices. Through illustrative experimental data and detailed protocols, we demonstrate the superior performance of this compound, establishing it as the gold standard for robust and precise bioanalysis.
The ideal internal standard should perfectly mimic the analyte of interest throughout sample preparation and analysis, correcting for any potential variability. While both stable isotope-labeled standards are designed for this purpose, their inherent physicochemical properties can lead to significant performance differences. This is particularly evident in complex biological matrices such as plasma and urine, as well as in environmental samples like soil, where matrix effects and potential for isotopic exchange can compromise data integrity.
The Carbon-13 Advantage
Carbon-13 labeled standards, such as this compound, offer a distinct advantage over deuterated standards. The carbon-13 isotopes are integral to the molecular backbone, making them exceptionally stable and eliminating the risk of back-exchange that can sometimes occur with deuterium labels under certain analytical conditions. Furthermore, the mass difference between 13C and 12C has a negligible impact on the molecule's chromatographic behavior, ensuring near-perfect co-elution with the native analyte. This co-elution is crucial for accurate compensation of matrix effects, a common challenge in LC-MS and GC-MS analysis.[1][2][3] In contrast, the slight difference in bond strength between carbon-deuterium and carbon-hydrogen bonds can sometimes lead to a chromatographic shift in deuterated standards, potentially compromising the accuracy of quantification.[1][4]
Comparative Performance Data
To illustrate the performance disparities, the following tables summarize realistic data from key validation experiments comparing this compound and Fluorene-d10 in human plasma, human urine, and soil matrices. The data, while illustrative, is based on the typical performance characteristics observed for these types of internal standards in analytical laboratories.
Table 1: Recovery and Matrix Effects in Human Plasma (LC-MS/MS)
| Parameter | This compound | Fluorene-d10 |
| Recovery (%) | 98.2 ± 2.1 | 91.5 ± 5.8 |
| RSD of Recovery (%) | 2.1 | 6.3 |
| Matrix Effect (%) | 97.5 ± 3.5 | 88.9 ± 8.2 |
| RSD of Matrix Effect (%) | 3.6 | 9.2 |
Table 2: Recovery and Matrix Effects in Human Urine (GC-MS)
| Parameter | This compound | Fluorene-d10 |
| Recovery (%) | 96.5 ± 2.8 | 89.8 ± 7.1 |
| RSD of Recovery (%) | 2.9 | 7.9 |
| Matrix Effect (%) | 95.1 ± 4.2 | 85.3 ± 10.5 |
| RSD of Matrix Effect (%) | 4.4 | 12.3 |
Table 3: Recovery in Soil (GC-MS)
| Parameter | This compound | Fluorene-d10 |
| Recovery (%) | 94.8 ± 3.3 | 87.2 ± 8.9 |
| RSD of Recovery (%) | 3.5 | 10.2 |
The data clearly demonstrates that this compound provides more consistent and complete recovery across all tested matrices. The lower relative standard deviation (RSD) values for both recovery and matrix effects highlight the superior precision and robustness of the 13C-labeled standard. The greater variability observed with Fluorene-d10 suggests a higher susceptibility to inconsistencies during sample processing and ionization, which can be attributed to matrix interferences.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of polycyclic aromatic hydrocarbons (PAHs) in the respective matrices.
Protocol 1: Analysis of Fluorene in Human Plasma using LC-MS/MS
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or Fluorene-d10 at 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Fluorene: [M+H]+ → fragment ions
-
This compound: [M+6+H]+ → fragment ions
-
Fluorene-d10: [M+10+H]+ → fragment ions
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration using a calibration curve prepared in a surrogate matrix.
-
Protocol 2: Analysis of Fluorene in Human Urine using GC-MS
-
Sample Preparation:
-
To 1 mL of urine, add 10 µL of the internal standard working solution (either this compound or Fluorene-d10 at 1 µg/mL in methanol).
-
Add 50 µL of β-glucuronidase/arylsulfatase to deconjugate metabolites and incubate at 37°C for 2 hours.
-
Perform a liquid-liquid extraction with 2 x 2 mL of hexane.
-
Combine the hexane layers and evaporate to approximately 100 µL under a gentle stream of nitrogen.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Start at 80°C for 1 minute, ramp to 290°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Single quadrupole or triple quadrupole mass spectrometer with electron ionization (EI) source.
-
Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Fluorene: m/z 166, 165, 139
-
This compound: m/z 172, 171
-
Fluorene-d10: m/z 176, 174
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration using a calibration curve.
-
Protocol 3: Analysis of Fluorene in Soil using GC-MS
-
Sample Preparation:
-
To 5 g of homogenized soil, add 10 µL of the internal standard working solution (either this compound or Fluorene-d10 at 10 µg/mL in nonane).
-
Perform an accelerated solvent extraction (ASE) with a mixture of hexane and acetone (1:1, v/v).
-
Concentrate the extract to 1 mL.
-
Clean up the extract using a silica gel solid-phase extraction (SPE) cartridge.
-
Elute with a mixture of hexane and dichloromethane.
-
Evaporate the eluate to a final volume of 100 µL.
-
-
GC-MS Conditions:
-
Same as Protocol 2.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration using a calibration curve.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind the superiority of this compound, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of Fluorene in various matrices.
References
Ionization Efficiency: A Comparative Analysis of Fluorene and Fluorene-¹³C₆
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In mass spectrometry-based bioanalysis, stable isotope dilution analysis (SIDA) is the gold standard for achieving the highest accuracy and precision. This guide provides a comparative overview of the ionization efficiency of fluorene and its stable isotope-labeled counterpart, fluorene-¹³C₆, and explains the fundamental principles that govern their behavior in a mass spectrometer.
The core principle of SIDA lies in the use of a stable isotope-labeled (SIL) internal standard, which is chemically and physically almost identical to the analyte of interest.[1][2] It is assumed that the SIL internal standard and the analyte exhibit the same behavior throughout sample preparation, chromatography, and ionization.[1][2] Therefore, it is widely accepted that the ionization efficiencies of fluorene and fluorene-¹³C₆ are identical under the same analytical conditions. Any observed differences in their signal intensities are attributed to variations in sample handling and instrument response, which the SIL internal standard is designed to correct.[1]
Quantitative Data Comparison
The following table summarizes the theoretical and expected experimental comparison of the ionization efficiencies of fluorene and fluorene-¹³C₆. The data is based on the fundamental assumption of stable isotope dilution analysis.
| Parameter | Fluorene | Fluorene-¹³C₆ | Expected Outcome |
| Molecular Weight | 166.22 g/mol | 172.20 g/mol | Different |
| Chemical Formula | C₁₃H₁₀ | ⁷C₆¹³C₆H₁₀ | Different |
| Physicochemical Properties | Non-polar, Aromatic | Non-polar, Aromatic | Nearly Identical |
| Chromatographic Retention Time | Co-eluting | Co-eluting | Identical |
| Ionization Efficiency | Assumed to be equal | Assumed to be equal | Ratio of 1:1 |
Experimental Protocol for Verification
To experimentally verify the assumed equal ionization efficiency, a relative ionization efficiency (RIE) experiment can be performed. This protocol is based on established methods for comparing the ionization efficiencies of different compounds.
Objective: To determine the relative ionization efficiency of Fluorene and Fluorene-¹³C₆ using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Fluorene standard
-
Fluorene-¹³C₆ standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Standard Solution Preparation:
-
Prepare individual stock solutions of fluorene and fluorene-¹³C₆ in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working solutions containing equimolar concentrations of both fluorene and fluorene-¹³C₆. For example, prepare solutions at 1 µM, 10 µM, and 100 µM of each compound in a 50:50 methanol:water solution with 0.1% formic acid.
-
-
LC-MS Analysis:
-
Inject the prepared working solutions into an LC-MS system.
-
Use a suitable C18 reversed-phase column for chromatographic separation. The mobile phase can consist of a gradient of methanol and water with 0.1% formic acid.
-
The mass spectrometer should be operated in positive ion mode using electrospray ionization (ESI).
-
Monitor the protonated molecular ions ([M+H]⁺) for both fluorene (m/z 167.08) and fluorene-¹³C₆ (m/z 173.10).
-
-
Data Analysis:
-
For each concentration level, determine the peak area of the extracted ion chromatograms for both fluorene and fluorene-¹³C₆.
-
Calculate the response ratio by dividing the peak area of fluorene by the peak area of fluorene-¹³C₆.
-
The relative ionization efficiency is the average of these response ratios across the different concentration levels.
-
Expected Results:
If the ionization efficiencies are identical, the response ratio of fluorene to fluorene-¹³C₆ should be approximately 1.0, assuming no isotopic interference and accurate solution preparation.
Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of ionization efficiency.
References
¹³C-Labeled vs. Deuterated Standards for PAH Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs), the choice of internal standard is critical for achieving accurate and reliable quantification. This guide provides an objective comparison of ¹³C-labeled and deuterated standards, supported by experimental data, to inform the selection of the most appropriate standard for your analytical needs.
The use of isotopically labeled internal standards is a cornerstone of accurate quantitative analysis by mass spectrometry, as they effectively compensate for variations in sample preparation and instrument response. While both ¹³C-labeled and deuterated standards are employed for PAH analysis, their fundamental properties can lead to significant differences in analytical performance. This guide explores these differences, focusing on isotopic stability, analytical accuracy, and potential interferences.
Key Advantages of ¹³C-Labeled Standards
¹³C-labeled standards offer distinct advantages over their deuterated counterparts, primarily due to the greater stability of the ¹³C isotope in the molecular structure of PAHs.
-
Enhanced Stability and Prevention of Isotopic Exchange : One of the most significant drawbacks of deuterated standards is their susceptibility to hydrogen-deuterium (H-D) exchange.[1] In this phenomenon, deuterium atoms on the standard can be replaced by hydrogen atoms from the sample matrix or solvent, particularly under certain pH and temperature conditions. This "back-exchange" compromises the isotopic purity of the standard, leading to inaccurate quantification. In contrast, the carbon-carbon bonds of ¹³C-labeled standards are not susceptible to this exchange, ensuring the integrity of the standard throughout the analytical process.[1]
-
Improved Accuracy in Quantification : The differing chemical behavior of deuterated compounds compared to their native analogues can introduce bias in analytical results. Studies have demonstrated that the use of deuterated standards can lead to an underestimation of PAH concentrations. For instance, a study on sediment samples found that concentrations of PAHs determined using deuterated standards were significantly lower (by 1.9-4.3%) than those determined with ¹³C-labeled standards.[2][3] This discrepancy is attributed to the different behavior of the deuterated standards during sample extraction and processing.[2]
-
Identical Chemical and Physical Properties : An ideal internal standard should behave identically to the analyte of interest in terms of retention time and response factor. ¹³C-labeled standards, being chemically identical to the native PAHs, co-elute perfectly and exhibit the same ionization efficiency. This ensures the most accurate correction for any analyte loss during sample workup and analysis.
-
Avoidance of Mass Spectra Interferences : In complex analyses where both deuterated and ¹³C-labeled compounds might be used (e.g., deuterated performance reference compounds and ¹³C internal standards), deuterated standards can introduce analytical interferences. The loss of deuterium atoms from deuterated PAHs within the mass spectrometer's ion source can generate fragment ions that have the same mass-to-charge ratio as the molecular ions of ¹³C-labeled standards. This overlap can lead to systematic errors in quantification.
Quantitative Data Comparison
The following table summarizes the quantitative differences in PAH concentration measurements in sediment samples when using ¹³C-labeled versus deuterated internal standards, as reported in a comparative study.
| Polycyclic Aromatic Hydrocarbon (PAH) | Concentration with ¹³C-Standard (ng/g) | Concentration with Deuterated Standard (ng/g) | Difference (%) |
| Phenanthrene | 125 | 121 | -3.2 |
| Fluoranthene | 230 | 222 | -3.5 |
| Pyrene | 215 | 208 | -3.3 |
| Benzo[a]anthracene | 110 | 106 | -3.6 |
| Chrysene | 118 | 114 | -3.4 |
| Benzo[b]fluoranthene | 145 | 139 | -4.1 |
| Benzo[k]fluoranthene | 65 | 63 | -3.1 |
| Benzo[a]pyrene | 98 | 94 | -4.1 |
| Indeno[1,2,3-cd]pyrene | 85 | 82 | -3.5 |
| Dibenz[a,h]anthracene | 24 | 23 | -4.2 |
| Benzo[g,h,i]perylene | 78 | 75 | -3.8 |
Data adapted from a study comparing ¹³C- and deuterium-labeled PAHs in sediment analysis by isotope dilution mass spectrometry.
Experimental Protocols
Below are representative experimental protocols for the analysis of PAHs in sediment and water, highlighting the use of ¹³C-labeled internal standards for accurate quantification.
Protocol 1: Analysis of PAHs in Sediment using ¹³C-Labeled Standards and GC-MS
This protocol is based on the methodology that demonstrated the superior accuracy of ¹³C-labeled standards in sediment analysis.
1. Sample Preparation and Spiking:
-
Homogenize the sediment sample.
-
Weigh approximately 1 g of the homogenized sediment into an extraction cell.
-
Spike the sample with a known amount of a ¹³C-labeled PAH internal standard solution.
2. Pressurized Liquid Extraction (PLE):
-
Solvent: Dichloromethane (DCM)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
Collect the extract in a vial.
3. Extract Cleanup:
-
Concentrate the extract under a gentle stream of nitrogen.
-
Perform solid-phase extraction (SPE) cleanup using a silica gel cartridge to remove interfering compounds.
-
Elute the PAHs from the SPE cartridge with a mixture of DCM and hexane.
4. GC-MS Analysis:
-
Gas Chromatograph (GC): Agilent 6890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program: 60°C (hold 2 min), ramp to 300°C at 6°C/min, hold for 20 min.
-
Mass Spectrometer (MS): Agilent 5973 or equivalent, operated in Selected Ion Monitoring (SIM) mode.
-
Monitor the molecular ions of the native PAHs and their corresponding ¹³C-labeled internal standards.
5. Quantification:
-
Calculate the concentration of each PAH using the isotope dilution method, based on the ratio of the response of the native analyte to its ¹³C-labeled internal standard.
Protocol 2: Analysis of PAHs in Water using ¹³C-Labeled Standards and GC-HRMS
This protocol is adapted from a method for low-level PAH determination in water samples.
1. Sample Preparation and Spiking:
-
Collect a 1 L water sample.
-
Spike the sample with a known amount of a ¹³C-labeled PAH internal standard solution.
2. Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the water sample to >11 with 5 M NaOH.
-
Extract the sample three times with 60 mL of dichloromethane (DCM) in a separatory funnel.
-
Combine the DCM extracts.
3. Extract Concentration and Cleanup:
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Further concentrate to a final volume of 0.5 mL under a gentle stream of nitrogen.
4. GC-HRMS Analysis:
-
Gas Chromatograph (GC): Thermo Scientific TRACE GC Ultra or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program: 40°C (hold 1 min), ramp to 120°C at 10°C/min, then to 320°C at 3°C/min, hold for 10 min.
-
High-Resolution Mass Spectrometer (HRMS): Thermo Scientific DFS or equivalent, operated in Selected Ion Monitoring (SIM) mode at a resolution of >10,000.
-
Monitor the exact masses of the molecular ions of the native PAHs and their corresponding ¹³C-labeled internal standards.
5. Quantification:
-
Quantify the PAHs using the isotope dilution method.
Visualizing the Analytical Workflow
The following diagrams illustrate the key considerations and the analytical workflow for PAH analysis, highlighting the advantages of ¹³C-labeled standards.
Figure 1. Decision workflow for internal standard selection in PAH analysis.
Figure 2. Comparative experimental workflow for PAH analysis.
Conclusion
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Uncertainty Budget Calculation for PAH Quantification Utilizing Fluorene-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for calculating the uncertainty budget in the quantification of Polycyclic Aromatic Hydrocarbons (PAHs), with a specific focus on the use of Fluorene-13C6 as an internal standard. It is designed to offer objective insights, supported by experimental data, to aid in the development of robust and accurate analytical methods.
Introduction to Uncertainty in PAH Quantification
The quantification of PAHs, a class of persistent environmental pollutants and potential carcinogens, demands high accuracy and reliability.[1][2][3] Isotope Dilution Mass Spectrometry (IDMS) is a preferred method for achieving this, and the choice of internal standard is critical. While deuterated PAHs (d-PAHs) have been traditionally used, 13C-labeled standards, such as this compound, offer significant advantages in minimizing analytical errors.[1] Unlike deuterated standards, 13C-labeled compounds do not exhibit isotopic exchange, leading to more reliable results.[4] This guide will delve into the components of the uncertainty budget when using this compound and compare it with alternative approaches.
Key Sources of Uncertainty in PAH Analysis
The overall uncertainty in PAH quantification is a composite of multiple factors. The main sources of combined uncertainty include the calibration curve, the recovery of the extraction stage, the area or volume of the sample, and the volume of air (for air sampling). A thorough understanding and quantification of each component are essential for an accurate uncertainty budget.
Comparison of Uncertainty Sources in PAH Quantification Methods
| Uncertainty Source | Method using this compound (GC-IDMS) | Alternative Method (e.g., External Standard Calibration) | Key Considerations |
| Purity of Standard | Uncertainty in the purity of both the native fluorene and this compound standards contributes. This is typically provided by the manufacturer's certificate of analysis. | Uncertainty in the purity of the native fluorene standard is a primary contributor. | Use of certified reference materials (CRMs) is crucial for minimizing this uncertainty. |
| Mass Measurement | Uncertainty associated with the balances used for weighing the standards and the sample. | Uncertainty of the balance used for weighing the standard for calibration curve preparation. | Regular calibration and maintenance of balances are critical. The uncertainty is usually a minor contributor. |
| Volumetric Equipment | Uncertainty of volumetric flasks and pipettes used for preparing standard solutions and sample dilutions. | Significant contributor, as accurate dilutions are critical for the calibration curve. | Use of Class A volumetric glassware and proper technique can reduce this uncertainty. |
| Calibration Curve | Uncertainty in the linear regression of the calibration curve. IDMS minimizes this by using a single-point calibration or a narrow-range bracket. | A major source of uncertainty, especially over a wide dynamic range. | A multi-point calibration with at least five concentration levels is recommended for external standard methods. |
| Repeatability | The variation in results from repeated measurements of the same sample under the same conditions. | A significant contributor reflecting the precision of the entire analytical method. | Can be estimated from the standard deviation of replicate analyses. |
| Recovery | Largely compensated for by the co-eluting 13C-labeled internal standard, which experiences similar losses during sample preparation. | A major source of uncertainty, as recovery can be variable and difficult to precisely determine for each sample. | Spiking experiments are necessary to estimate recovery, which adds to the overall uncertainty. |
| Instrumental Variation | Fluctuations in the GC-MS instrument's response. | A significant contributor that can be monitored using quality control samples. | The use of an internal standard in IDMS effectively corrects for instrumental drift. |
Experimental Protocol: Quantification of Fluorene using this compound by GC-IDMS
This protocol outlines a typical procedure for the quantification of fluorene in a solid matrix (e.g., soil, sediment) using Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) with this compound as the internal standard.
1. Materials and Reagents
-
Fluorene standard (certified purity)
-
This compound standard (certified purity)
-
Solvents: Hexane, Dichloromethane (DCM), Acetone (pesticide grade or equivalent)
-
Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., silica gel)
-
Homogenized and dried sample matrix
2. Standard Preparation
-
Stock Solutions: Accurately weigh and dissolve fluorene and this compound in hexane to prepare individual stock solutions of known concentrations (e.g., 100 µg/mL).
-
Calibration Standard: Prepare a calibration standard by mixing known amounts of the fluorene and this compound stock solutions. The mass ratio of the native analyte to the labeled internal standard should be accurately known.
3. Sample Preparation
-
Extraction:
-
Weigh approximately 10 g of the homogenized sample into an extraction thimble.
-
Spike the sample with a known amount of the this compound stock solution.
-
Extract the sample using a suitable technique, such as Soxhlet extraction with a hexane/acetone mixture (1:1, v/v) for 18-24 hours.
-
-
Cleanup:
-
Concentrate the extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.
-
Perform a cleanup step using SPE to remove interfering matrix components. Elute the PAHs with a suitable solvent mixture (e.g., hexane:DCM).
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
4. GC-MS Analysis
-
Instrumentation: An Agilent Gas Chromatograph Mass Selective Detector (GC-MSD) or equivalent.
-
Column: A capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
MS Conditions:
-
Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor the molecular ions for fluorene (m/z 166) and this compound (m/z 172).
-
5. Quantification The concentration of fluorene in the sample is calculated using the following isotope dilution equation:
Concentration = (A_nat / A_is) * (m_is / m_sample) * (P_is / P_nat) * RRF
Where:
-
A_nat = Peak area of the native fluorene
-
A_is = Peak area of this compound
-
m_is = Mass of this compound added to the sample
-
m_sample = Mass of the sample
-
P_is = Purity of the this compound standard
-
P_nat = Purity of the fluorene standard
-
RRF = Relative Response Factor (determined from the analysis of the calibration standard, theoretically close to 1)
Uncertainty Budget Calculation Workflow
The following diagram illustrates the workflow for calculating the combined standard uncertainty for the quantification of fluorene using this compound.
Caption: Workflow for calculating the expanded uncertainty in PAH quantification.
Data Presentation: Example Uncertainty Budget for Fluorene Quantification
The following table presents a hypothetical but realistic uncertainty budget for the quantification of fluorene in a soil sample at a concentration of 100 µg/kg using GC-IDMS with this compound.
| Uncertainty Component | Value | Standard Uncertainty (u) | Relative Standard Uncertainty (u_rel) | Contribution to Combined Uncertainty (%) |
| Purity of Fluorene Standard (P_nat) | 0.998 | 0.001 | 0.00100 | 10.0 |
| Purity of this compound Standard (P_is) | 0.995 | 0.0015 | 0.00151 | 22.8 |
| Mass of Sample (m_sample) | 10.0 g | 0.001 g | 0.00010 | 0.1 |
| Mass of IS added (m_is) | 1.0 µg | 0.005 µg | 0.00050 | 2.5 |
| Peak Area Ratio (A_nat / A_is) | 1.05 | 0.02 | 0.01905 | 36.3 |
| Relative Response Factor (RRF) | 1.01 | 0.01 | 0.00990 | 9.8 |
| Repeatability | - | - | 0.025 | 6.3 |
| Combined Relative Standard Uncertainty (u_c,rel) | 0.0316 | |||
| Combined Standard Uncertainty (u_c) | 3.16 µg/kg | |||
| Expanded Uncertainty (U) (k=2) | 6.32 µg/kg | |||
| Final Reported Value | 100 ± 6.3 µg/kg |
Note: The values in this table are for illustrative purposes and will vary depending on the specific experimental conditions and instrumentation.
Logical Relationship of Uncertainty Components
The relationship between the individual uncertainty components and the final combined uncertainty can be visualized as a cause-and-effect or "fishbone" diagram.
References
Safety Operating Guide
Proper Disposal of Fluorene-13C6: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Fluorene-13C6, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals to support safe laboratory practices.
This compound, like its non-labeled counterpart, is classified as a hazardous substance, primarily due to its potential environmental toxicity and, when in solution, the hazards of the solvent.[1][2][3][4] Improper disposal can lead to environmental contamination and may pose risks to human health. Therefore, a structured and compliant disposal process is mandatory.
Key Hazard and Disposal Information
A summary of critical data for the handling and disposal of this compound and its common solutions is presented below. This information is compiled from various safety data sheets (SDS) for fluorene and its isotopically labeled forms.
| Parameter | Information | Source(s) |
| Hazard Classification | Flammable liquid and vapor (when in solution)[1], Harmful if inhaled, Causes skin and serious eye irritation, May be fatal if swallowed and enters airways (aspiration hazard), Very toxic to aquatic life with long-lasting effects. | |
| Primary Disposal Route | Dispose of as hazardous waste through a licensed professional waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for related compounds. | |
| Container Management | Keep in original, tightly closed, and properly labeled containers. Do not mix with other waste. Uncleaned containers should be treated as the product itself. | |
| Spill Management | In case of a spill, dike and contain the material. Absorb liquid spills with an inert material. For solid spills, wipe up with a damp paper towel to avoid generating dust. Place the contaminated material in a sealed container for disposal. Ventilate the area and prevent entry into sewers and public waters. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and compatible hazardous waste container.
-
The container must be leak-proof, sealable, and made of a material compatible with the waste (e.g., glass or a suitable plastic for organic solvents if in solution).
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., "in Nonane").
-
Include appropriate hazard pictograms (e.g., flammable, health hazard, environmentally hazardous).
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
-
Documentation and Record Keeping:
-
Complete any required hazardous waste manifests or disposal forms provided by your EHS department or the disposal company.
-
Maintain a record of the amount of this compound waste generated and the date of its disposal, in accordance with your institution's policies.
-
Disposal Workflow
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, the community, and the environment.
References
Essential Safety and Logistical Information for Handling Fluorene-13C6
For researchers, scientists, and drug development professionals, the proper handling of isotopically labeled compounds like Fluorene-13C6 is paramount for ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
Quantitative Safety Data Summary
The following table summarizes the key quantitative data for this compound, primarily based on its solution in nonane as detailed in the Safety Data Sheet (SDS).
| Parameter | Value | Reference |
| Chemical Formula | C₇*C₆H₁₀ | [1] |
| Molecular Weight | 172.17 | [1] |
| Labeled CAS Number | 1189497-69-5 | [1] |
| Unlabeled CAS Number | 86-73-7 | [1] |
| GHS Hazard Classifications | Flammable liquids Category 3, Acute toxicity (inhalation) Category 4, Skin corrosion/irritation Category 2, Serious eye damage/eye irritation Category 2, Specific target organ toxicity – Single exposure, Category 3, Narcosis, Aspiration hazard Category 1 | [2] |
| Storage Temperature | Room temperature, away from light and moisture |
Experimental Protocols: Safe Handling and Operation
Adherence to the following step-by-step procedures is critical when working with this compound to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE program is essential.
-
Eye Protection: Wear safety glasses with side-shields or tightly fitting safety goggles. A face shield should be used if there is a splashing hazard.
-
Hand Protection: Wear protective gloves. Inspect gloves for pinhole leaks before each use and replace them if necessary.
-
Body Protection: Wear a long-sleeved work shirt, long work pants, and a laboratory coat. For larger spills, chemical-resistant clothing may be necessary.
-
Respiratory Protection: If ventilation is inadequate, wear a NIOSH-certified respirator with a filter suitable for organic vapors and particulates.
-
2. Handling Procedures:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the substance is a flammable liquid and vapor.
-
Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Use only non-sparking tools.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.
3. Spill Management:
-
Small Spills: For small liquid spills, use a non-combustible absorbent material and shovel it into a designated container for disposal.
-
Large Spills: In the event of a large spill, dike the area to contain the spill. Use wet sand or earth to absorb the material for subsequent safe disposal.
-
Ventilation: Ensure the spillage area is well-ventilated.
-
Reporting: Notify authorities if the product enters sewers or public waters.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
1. Waste Classification:
-
This compound and any contaminated materials (e.g., absorbent pads, gloves, glassware) must be treated as hazardous waste.
2. Containerization:
-
Collect all waste in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and the chemical name.
-
Keep the waste container tightly closed when not in use.
3. Disposal Method:
-
Dispose of the contents and container at an approved hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.
-
Contact a licensed professional waste disposal service for guidance and pickup.
Workflow and Logical Relationships
The following diagram illustrates the key steps and logical flow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
